Ingenol-5,20-acetonide-3-O-angelate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9+/t16-,18?,19?,20?,22+,23-,27?,28-/m1/s1 |
InChI Key |
STFFIQHUWFISBB-GRSKUROBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C(=CC23[C@@]1([C@H]4C(=CC(C2=O)C5C(C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the efficient, stereoconservative semisynthesis of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the preparation of Ingenol (B1671944) 3-angelate (PEP005, ingenol mebutate), a potent agent for the treatment of actinic keratosis. The synthesis proceeds through a two-step sequence involving the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the selective angeloylation of the C3 hydroxyl group. This method provides a high-yielding route to the target compound while minimizing the formation of the undesired tiglate isomer.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of Ingenol-5,20-acetonide
| Parameter | Value |
| Starting Material | Ingenol |
| Key Reagents | 2,2-Dimethoxypropane (B42991), Acetone (B3395972), p-Toluenesulfonic acid monohydrate |
| Solvent | Acetone |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Yield | 95% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Ingenol-5,20-acetonide |
| Key Reagents | Angelic anhydride (B1165640), 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Time | 30 minutes |
| Temperature | 0 °C to Room Temperature |
| Yield | 98% |
Experimental Protocols
Step 1: Synthesis of Ingenol-5,20-acetonide
This procedure outlines the protection of the C5 and C20 hydroxyl groups of ingenol using 2,2-dimethoxypropane in the presence of an acid catalyst.
Methodology:
-
To a solution of ingenol (1.0 g, 2.87 mmol) in acetone (20 mL) is added 2,2-dimethoxypropane (3.5 mL, 28.7 mmol).
-
p-Toluenesulfonic acid monohydrate (55 mg, 0.29 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of triethylamine (B128534) (0.5 mL).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: heptane/ethyl acetate, 1:1) to afford Ingenol-5,20-acetonide as a white solid.
Step 2: Synthesis of this compound
This protocol describes the selective and stereoconservative angeloylation of the C3 hydroxyl group of Ingenol-5,20-acetonide.
Methodology:
-
To a solution of Ingenol-5,20-acetonide (100 mg, 0.26 mmol) in dichloromethane (5 mL) at 0 °C is added 4-(dimethylamino)pyridine (63 mg, 0.52 mmol).
-
Angelic anhydride (94 mg, 0.52 mmol) is added, and the reaction mixture is stirred at 0 °C for 10 minutes and then at room temperature for 20 minutes.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: heptane/ethyl acetate, 4:1) to yield this compound as a colorless oil.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the two-step synthesis.
An In-Depth Technical Guide to the Mechanism of Action of Ingenol Mebutate, a Close Analog of Ingenol-5,20-acetonide-3-O-angelate
Executive Summary
Ingenol Mebutate, a potent diterpene ester isolated from the sap of Euphorbia peplus, exhibits a unique dual mechanism of action that makes it an effective topical treatment for actinic keratosis. This mechanism involves a rapid, localized induction of cell death in the treated area, followed by a robust inflammatory response that eliminates any remaining atypical cells. The primary molecular target of Ingenol Mebutate is Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways.
Dual Mechanism of Action
The therapeutic effect of Ingenol Mebutate is characterized by two distinct but complementary processes:
-
Primary Necrosis: Upon topical application, Ingenol Mebutate rapidly induces cytotoxicity in the epidermal keratinocytes. This is primarily achieved through the disruption of the plasma membrane and mitochondrial membranes, leading to a form of programmed necrosis. This initial phase is responsible for the swift clearance of the majority of the targeted dysplastic cells.
-
Secondary Immune Response: The initial necrotic cell death triggers the release of pro-inflammatory cytokines and chemokines. This, in turn, recruits and activates immune cells, particularly neutrophils, to the site of application. This secondary inflammatory response is crucial for eliminating any residual atypical cells that were not eradicated during the primary necrotic phase.
Molecular Target: Protein Kinase C (PKC)
The diverse biological effects of Ingenol Mebutate are primarily mediated through its interaction with various isoforms of Protein Kinase C (PKC).[1] Ingenol Mebutate acts as a potent activator of PKC, mimicking the function of the endogenous second messenger diacylglycerol (DAG).
PKC Isoform Binding Affinity
Ingenol Mebutate has been shown to bind to and activate a broad range of PKC isoforms with high affinity. The binding affinities (Ki) for several PKC isoforms are summarized in the table below.
| PKC Isoform | Ki (nM) |
| PKC-α | 0.3 |
| PKC-β | 0.105 |
| PKC-γ | 0.162 |
| PKC-δ | 0.376 |
| PKC-ε | 0.171 |
Data for Ingenol Mebutate (PEP005).
Signaling Pathways
The activation of PKC by Ingenol Mebutate initiates a cascade of downstream signaling events that ultimately lead to the observed cytotoxic and immunomodulatory effects.
Further downstream, PKC activation by Ingenol Mebutate has been shown to modulate other critical signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and apoptosis.
Quantitative In Vitro Activity
The cytotoxic effects of Ingenol Mebutate have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |
| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |
| Colo205 | Colorectal adenocarcinoma | 11.9 ± 1.307 |
Data for Ingenol Mebutate (PEP005).
Experimental Protocols
Detailed experimental protocols are essential for researchers investigating the mechanism of action of ingenane (B1209409) diterpenes. Below are representative protocols for key assays.
PKC Binding Assay (Competitive Displacement)
This protocol describes a method to determine the binding affinity of a test compound (e.g., Ingenol Mebutate) to a specific PKC isoform by measuring the displacement of a radiolabeled phorbol (B1677699) ester.
Protocol Details:
-
Reagents: Purified recombinant human PKC isoform, [³H]Phorbol 12,13-dibutyrate ([³H]PDBu), phosphatidylserine (B164497), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like CaCl₂, MgCl₂, and β-mercaptoethanol), test compound (Ingenol Mebutate) at various concentrations.
-
Procedure:
-
In a microplate, combine the PKC isoform, phosphatidylserine liposomes, and [³H]PDBu in the assay buffer.
-
Add the test compound at a range of concentrations. For control wells, add vehicle.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Protocol Details:
-
Reagents: Cell culture medium, cancer cell line of interest, test compound (Ingenol Mebutate), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that reduces cell viability by 50%) using non-linear regression analysis.
-
Conclusion
Ingenol Mebutate demonstrates a potent and rapid dual mechanism of action, initiating direct cytotoxicity followed by a secondary immune-mediated clearance of atypical cells. Its primary molecular target is the Protein Kinase C family of enzymes, leading to the modulation of downstream signaling pathways involved in cell death and inflammation. While specific data for Ingenol-5,20-acetonide-3-O-angelate is limited, the comprehensive understanding of Ingenol Mebutate's mechanism provides a strong foundation for inferring its biological activities and guiding future research for this class of compounds. Further investigation is warranted to elucidate the precise impact of the 5,20-acetonide modification on the pharmacokinetic and pharmacodynamic properties of the ingenane scaffold.
References
"biological activity of Ingenol-5,20-acetonide-3-O-angelate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biological activity of Ingenol-3-angelate (also known as PEP005 and Ingenol Mebutate). While the specified topic is "Ingenol-5,20-acetonide-3-O-angelate," it is crucial to note that this compound is primarily a synthetic intermediate used in the preparation of Ingenol-3-angelate. The vast body of scientific literature on biological activity focuses on Ingenol-3-angelate as the active compound. This guide will, therefore, concentrate on the biological effects of Ingenol-3-angelate, the active moiety responsible for its therapeutic effects.
Ingenol-3-angelate is a diterpene ester extracted from the sap of the plant Euphorbia peplus. It is the active ingredient in the topical medication Picato®, which is approved for the treatment of actinic keratosis. Its mechanism of action is multifaceted, involving direct induction of cell death and the stimulation of a robust inflammatory response, which contributes to its anti-tumor activity.
Quantitative Biological Activity Data
The anti-proliferative activity of Ingenol-3-angelate has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Colo205 | Colon Cancer | 0.01 | 48 hours | |
| MDA-MB-435 | Melanoma | 2.6 | Not Specified | |
| HCC2998 | Colon Cancer | 30 | 48 hours | |
| HCT116 | Colon Cancer | 120 | 48 hours | |
| HT29 | Colon Cancer | 140 | 48 hours | |
| A2058 | Human Melanoma | ~38 | Not Specified | [1] |
| HT144 | Human Melanoma | ~46 | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
Ingenol-3-angelate exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream signaling events that lead to both direct tumor cell death and an inflammatory response that further contributes to the elimination of cancerous cells.
Protein Kinase C (PKC) Activation
Ingenol-3-angelate is a potent activator of PKC, showing a preference for novel PKC isoforms, particularly PKCδ.[2] Upon activation, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it mediates pro-apoptotic signals.[3] In contrast, Ingenol-3-angelate has been shown to reduce the expression of PKCα.[3]
References
Ingenol-5,20-acetonide-3-O-angelate as a Protein Kinase C Activator: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of ingenol (B1671944) esters as potent activators of Protein Kinase C (PKC), with a primary focus on the well-characterized compound Ingenol-3-O-angelate (also known as PEP005 or Ingenol Mebutate). While the specified molecule, Ingenol-5,20-acetonide-3-O-angelate, is a key intermediate in the semi-synthesis of Ingenol-3-angelate, detailed biological data on its direct PKC activating properties are not extensively available in current literature.[1][2] Therefore, this document will leverage the wealth of data on Ingenol-3-angelate to provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanism of action, relevant signaling pathways, quantitative biological data, and detailed experimental protocols associated with this class of compounds.
Introduction: The Role of Ingenol Esters as PKC Activators
Ingenol esters, derived from the plant Euphorbia peplus, are a class of diterpenoids that have garnered significant interest for their potent biological activities, particularly their ability to modulate Protein Kinase C (PKC) signaling pathways.[3][4][5] PKC represents a family of serine/threonine kinases that are central regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a critical target for therapeutic development.
Ingenol-3-angelate (PEP005), the active ingredient in the FDA-approved drug Picato® for actinic keratosis, is a potent activator of classical and novel PKC isoforms.[3][6][7][8] Its mechanism of action is understood to be dual-pronged, involving the induction of rapid, localized necrosis of treated cells, followed by a robust inflammatory response that helps to clear remaining aberrant cells.[7][9] This biological activity is intrinsically linked to its function as a PKC activator, with a particular emphasis on the pro-apoptotic isoform, PKCδ.[3][4][5]
This compound serves as a protected precursor in the chemical synthesis of Ingenol-3-angelate.[1][2] The acetonide group protects the C5 and C20 hydroxyl groups of the ingenol backbone, allowing for selective modification at other positions, such as the C3 hydroxyl group for angeloylation. While this makes it a crucial compound from a synthetic chemistry perspective, its own biological activity as a PKC activator has not been as thoroughly characterized as its deprotected counterpart. It is generally presumed that the free hydroxyl groups at the C5 and C20 positions are important for the full spectrum of biological activity observed with Ingenol-3-angelate.
Mechanism of Action and Signaling Pathways
Ingenol-3-angelate exerts its biological effects by binding to the C1 domain of classical and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG).[10] This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria.[3][11][12]
The activation of specific PKC isoforms triggers downstream signaling cascades that ultimately determine the cellular outcome. A key player in the pro-apoptotic effects of Ingenol-3-angelate is PKCδ.[3][4][5] Upon activation, PKCδ can initiate apoptosis through various mechanisms, including the activation of caspase cascades.
Furthermore, the activation of PKC by ingenol esters leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).[13] The PKC/MEK/ERK signaling axis has been shown to be crucial for the induction of cell death in keratinocytes treated with Ingenol Mebutate.[13]
The following diagram illustrates the signaling pathway initiated by Ingenol-3-angelate.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Origin and Synthesis of Ingenol-5,20-acetonide-3-O-angelate
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of Ingenol-5,20-acetonide-3-O-angelate, clarifying its origin as a semi-synthetic derivative of a natural product. It details the natural sources of the parent compound, ingenol (B1671944), methods for its extraction, and the synthetic pathway to the specified acetonide. Furthermore, it explores the biological mechanism of the pharmacologically active parent compound, ingenol-3-angelate (ingenol mebutate).
Introduction: A Semi-Synthetic Derivative from a Natural Scaffold
This compound is not a naturally occurring compound but rather a crucial laboratory intermediate. It is synthesized from ingenol, a tetracyclic diterpenoid found in the sap of various plants belonging to the Euphorbia genus. The primary purpose of creating this specific derivative is to facilitate the regioselective synthesis of ingenol-3-angelate (also known as ingenol mebutate or PEP005), a potent activator of Protein Kinase C (PKC) that was approved for the topical treatment of actinic keratosis.[1][2] The acetonide group serves as a protecting group for the hydroxyl functions at the C-5 and C-20 positions of the ingenol core, thereby allowing for specific esterification at the C-3 position.[1][2]
Natural Sources of the Ingenol Core
The ingenol scaffold is predominantly found in plants of the Euphorbiaceae family. The sap of these plants, often a milky latex, has a history in traditional medicine for treating skin lesions.[3][4][5] While numerous Euphorbia species contain ingenol derivatives, two are of primary significance for research and production.
-
Euphorbia peplus : Commonly known as petty spurge or radium weed, this plant is the original natural source from which ingenol-3-angelate was isolated and identified as the active component.[3][6] The concentration in E. peplus, however, is relatively low.[1]
-
Euphorbia lathyris : Known as the caper spurge, this species is a more abundant source of the parent ingenol.[1] For commercial production, ingenol is often extracted from the seeds of E. lathyris and then chemically converted to the desired ingenol-3-angelate.[1]
Other species of Euphorbia have also been identified as sources of various ingenol and ingol-type diterpenes.[7][8]
Table 1: Principal Natural Sources of Ingenol and its Derivatives
| Plant Species | Common Name | Key Compound(s) | Primary Use |
|---|---|---|---|
| Euphorbia peplus | Petty Spurge, Radium Weed | Ingenol-3-angelate (Ingenol Mebutate) | Original source for discovery and isolation[4][6] |
| Euphorbia lathyris | Caper Spurge | Ingenol | Commercial source for semi-synthesis[1] |
| Euphorbia trigona | African Milk Tree | Ingol and Ingenol Esters | Source of various diterpenoids[7] |
| Euphorbia esula | Leafy Spurge | Ingenol | Reported source of the parent compound[8] |
| Euphorbia helioscopia | Sun Spurge | Ingenol | Reported source of the parent compound[8] |
Table 2: Comparative Yields of Ingenol Precursors
| Plant Species | Plant Part | Compound | Reported Yield |
|---|---|---|---|
| Euphorbia peplus | Whole Plant | Ingenol Mebutate | ~1.1 mg/kg[1] |
| Euphorbia lathyris | Dried Seeds | Ingenol | ~100-275 mg/kg[1] |
Experimental Protocols
The following protocol is a generalized method derived from described extraction processes for obtaining ingenol from plant material.[9]
-
Preparation of Plant Material: The raw plant material (e.g., dried and powdered Euphorbia lathyris seeds) is pulverized to increase the surface area for extraction.
-
Solvent Extraction: The crushed material undergoes reflux extraction with a polar solvent, typically 80-100% ethanol (B145695) or methanol. This step is repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like petroleum ether followed by a moderately polar solvent such as ethyl acetate (B1210297) to separate compounds based on polarity. The ingenol esters are typically enriched in the ethyl acetate fraction.
-
Alkaline Hydrolysis: To obtain the parent ingenol, the extract containing various ingenol esters is subjected to alkaline hydrolysis. This is achieved by treatment with a base, such as 0.25M sodium hydroxide (B78521) or 0.2M sodium methoxide, which cleaves the ester groups from the ingenol core.[9]
-
Purification: The resulting solution is neutralized, concentrated, and then purified using column chromatography. A silica (B1680970) gel column is commonly used, with a gradient elution system of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Drying: Fractions containing pure ingenol are combined, concentrated, and the final product is obtained by crystallization at low temperatures (e.g., -15°C for 24 hours).[9] The resulting crystals are dried to yield pure ingenol.
A high-yielding method for preparing ingenol-3-angelate involves the use of the 5,20-acetonide intermediate to prevent undesired side reactions.[1][2]
-
Protection Step: The parent ingenol is reacted with an acetal-forming reagent (e.g., 2,2-dimethoxypropane) under acidic catalysis. This selectively protects the C-5 and C-20 hydroxyl groups, forming Ingenol-5,20-acetonide . This intermediate is stable and allows for specific modification of the remaining C-3 hydroxyl group.
-
Esterification (Angeloylation): The Ingenol-5,20-acetonide is then esterified at the C-3 position with angelic acid or an activated derivative (e.g., angelic anhydride (B1165640) or angeloyl chloride). This reaction is carefully controlled to prevent isomerization of the angelate moiety (Z-form) to the tiglate moiety (E-form).[1] This step yields the target intermediate, This compound .
-
Deprotection Step: The final step to obtain the pharmacologically active ingenol-3-angelate is the removal of the acetonide protecting group. This is typically achieved by treatment with aqueous acid (e.g., hydrochloric acid), which hydrolyzes the acetal (B89532) and restores the hydroxyl groups at the C-5 and C-20 positions.[10]
Biological Activity and Mechanism of Action
The biological activity of ingenol esters is primarily attributed to their function as potent activators of Protein Kinase C (PKC) isoforms.[11][12][13] Ingenol-3-angelate (ingenol mebutate) is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[13]
The mechanism of action is understood to be dual:
-
Direct Cytotoxicity: Ingenol-3-angelate induces rapid cell death in cancer cells.[13] This process involves the activation of specific PKC isoforms, particularly PKCδ, which translocates to different cellular compartments, including the mitochondria.[12][13] This leads to the loss of mitochondrial membrane potential, mitochondrial swelling, and ultimately, necrotic cell death.[5]
-
Immune System Activation: Following the initial wave of necrosis, a robust inflammatory response is initiated.[5] This is characterized by the infiltration of neutrophils, which contribute to further tumor cell death through antibody-dependent cellular cytotoxicity.
In T-cells, however, activation of PKCθ by ingenol-3-angelate has an anti-apoptotic effect, demonstrating the cell-type-specific outcomes of PKC activation.[14] This activation leads to the nuclear translocation of NFκB p65, a key survival signal.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. mdpi.com [mdpi.com]
- 8. Ingenol | C20H28O5 | CID 442042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ingenol-5,20-acetonide-3-O-angelate (CAS No. 87980-68-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as PEP005 or Ingenol Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of actinic keratosis and with potential for other anti-cancer therapies. The acetonide functional group serves as a protecting group for the hydroxyl moieties at the C-5 and C-20 positions of the ingenol backbone. This protection strategy allows for the regioselective esterification of the C-3 hydroxyl group with angelic acid, a crucial step in the synthesis of Ingenol 3-angelate, while preventing undesired side reactions and isomerization of the angelate double bond. This document provides a comprehensive overview of the chemical properties, synthesis, and known biological context of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These data are compiled from various chemical suppliers and databases. It is important to note that some of these properties are predicted and may not be experimentally verified.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 87980-68-5 | N/A |
| Molecular Formula | C₂₈H₃₈O₆ | |
| Molecular Weight | 470.6 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | >98% (typically) | [3] |
| Boiling Point (Predicted) | 582.2 ± 50.0 °C | [4] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2][4] |
| Storage Temperature | -20°C | [5] |
| Solubility | Soluble in DMSO | [5] |
Synthesis and Experimental Protocols
This compound is synthesized from Ingenol-5,20-acetonide, which is in turn derived from ingenol. The primary purpose of its synthesis is to serve as a protected intermediate for the production of Ingenol 3-angelate.
Synthesis of Ingenol-5,20-acetonide from Ingenol
The first step involves the selective protection of the C-5 and C-20 diol of ingenol as an acetonide.
Experimental Protocol:
-
Materials: Ingenol, 2,2-dimethoxypropane (B42991), acetone (B3395972), p-toluenesulfonic acid monohydrate.
-
Procedure: A solution of ingenol in a mixture of 2,2-dimethoxypropane and acetone is treated with a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield Ingenol-5,20-acetonide.
Synthesis of this compound
The protected Ingenol-5,20-acetonide is then esterified at the C-3 position with angelic acid or a derivative thereof. Several methods have been developed to achieve this transformation with high stereoselectivity and yield, preventing the isomerization of the angelate to the tiglate form.
Experimental Protocol (using Angelic Anhydride):
-
Materials: Ingenol-5,20-acetonide, angelic anhydride (B1165640), a non-nucleophilic base (e.g., lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS)), and an aprotic solvent (e.g., tetrahydrofuran (B95107) (THF)).
-
Procedure: To a solution of Ingenol-5,20-acetonide in anhydrous THF at a controlled temperature (e.g., -78 °C), a solution of the non-nucleophilic base is added dropwise. After stirring for a short period, a solution of angelic anhydride in THF is added. The reaction mixture is stirred at low temperature and the progress is monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
The following diagram illustrates the general workflow for the semi-synthesis of Ingenol 3-angelate, highlighting the role of this compound.
Biological Activity and Mechanism of Action
There is currently no significant body of research available that details the specific biological activity of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. It is presumed that the acetonide group renders the molecule biologically inactive or significantly less active compared to its deprotected form, Ingenol 3-angelate. The biological activity described below pertains to Ingenol 3-angelate, the final product of the semi-synthetic route involving the title compound.
Ingenol 3-angelate is a well-characterized activator of Protein Kinase C (PKC) isoforms. This activation is central to its therapeutic effects.
Mechanism of Action of Ingenol 3-angelate (PEP005)
The primary mechanism of action of Ingenol 3-angelate involves a dual effect:
-
Induction of Cell Death: At high concentrations, Ingenol 3-angelate can induce rapid necrotic cell death in tumor cells.
-
Immune Response Activation: At lower, pharmacologically relevant concentrations, it activates PKC, leading to an inflammatory response characterized by the infiltration of neutrophils and other immune cells. This immune response contributes to the clearance of remaining tumor cells.
The activation of PKC by Ingenol 3-angelate triggers downstream signaling cascades, including the NF-κB pathway, which plays a critical role in the expression of pro-inflammatory cytokines and chemokines. The following diagram depicts a simplified representation of the PKC activation pathway initiated by Ingenol 3-angelate.
Conclusion
This compound is a vital, non-natural intermediate that enables the efficient and stereoselective semi-synthesis of the clinically relevant anti-cancer agent, Ingenol 3-angelate. While the acetonide itself is not known to possess significant biological activity, its role in facilitating the production of a potent PKC activator underscores its importance in medicinal chemistry and drug development. Further research into the biological properties of this and other protected ingenol derivatives could potentially reveal novel structure-activity relationships, although current evidence points to the free hydroxyl groups at positions 5 and 20 being crucial for the biological effects of ingenol esters. Researchers working with this compound should be aware of its primary function as a synthetic precursor and direct their biological investigations towards the deprotected final product.
References
- 1. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]
- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of ingenol (B1671944) esters, a class of diterpenoids with significant pharmacological interest. Ingenol mebutate (marketed as Picato), an ester of ingenol, is an FDA-approved topical agent for the treatment of actinic keratosis, a precancerous skin condition[1][2]. The complex structure of ingenol, featuring a unique 5/7/7/3 tetracyclic ring system, has made its chemical synthesis challenging and its isolation from plant sources inefficient, driving research into its natural biosynthetic pathway for potential biotechnological production[3]. This document details the key enzymatic steps, precursor molecules, and experimental methodologies used to elucidate this complex pathway.
Overview of the Ingenol Ester Biosynthetic Pathway
The biosynthesis of ingenol esters begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants[4]. The pathway can be broadly divided into three main phases:
-
Cyclase Phase: Formation of the initial macrocyclic diterpene scaffold, casbene (B1241624), from GGPP.
-
Oxidase and Rearrangement Phase: A series of regio-specific oxidations and an unconventional cyclization cascade that transforms the casbene macrocycle into the characteristic ingenane (B1209409) core.
-
Tailoring Phase: Late-stage acylation of the ingenol core by acyltransferases to produce various ingenol esters.
The elucidation of this pathway has largely been achieved through transcriptomic analysis of ingenol-producing plants like Euphorbia lathyris and Euphorbia peplus, followed by functional characterization of candidate enzymes via heterologous expression and in vitro assays[3][5][6].
Detailed Biosynthetic Steps
The biosynthesis initiates in the plastids where geranylgeranyl pyrophosphate (GGPP) is cyclized by the enzyme casbene synthase (CBS) to form the macrocyclic diterpene, casbene. This is the committed step that directs carbon flux towards the formation of the lathyrane, tigliane (B1223011), and ingenane skeletons.
Following the formation of casbene, a series of modifications are catalyzed by membrane-bound cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH), primarily in the endoplasmic reticulum[3][7].
-
First Oxidation: The cytochrome P450 enzyme CYP71D445 catalyzes the regio-specific hydroxylation of casbene at the C9 position to produce 9-hydroxycasbene[3].
-
Second Oxidation: Another P450, CYP726A27 , hydroxylates 9-hydroxycasbene at the C5 position, yielding 5,9-dihydroxycasbene[3].
-
Dehydrogenation and Cyclization: An alcohol dehydrogenase (ADH1) catalyzes the dehydrogenation of the hydroxyl groups. This is followed by a spontaneous rearrangement and an unconventional cyclization to form jolkinol C , a key intermediate with the lathyrane diterpene skeleton[3][6]. The formation of jolkinol C represents a critical branch point and is considered a key link to the biosynthesis of the more complex ingenane core[3].
The subsequent steps to convert the lathyrane skeleton of jolkinol C into the tigliane and finally the ingenane skeleton are believed to involve further discrete cyclizations and rearrangements, though the specific enzymes for these transformations are not yet fully identified. This multi-step process ultimately yields the (+)-ingenol core[5].
digraph "Ingenol Biosynthesis Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
GGPP [label="Geranylgeranyl\nPyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"];
Casbene [label="Casbene", fillcolor="#F1F3F4", fontcolor="#202124"];
Oxy1 [label="9-hydroxycasbene", fillcolor="#F1F3F4", fontcolor="#202124"];
Oxy2 [label="5,9-dihydroxycasbene", fillcolor="#F1F3F4", fontcolor="#202124"];
JolkinolC [label="Jolkinol C\n(Lathyrane skeleton)", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate [label="Multiple Steps\n(Tigliane skeleton)", fillcolor="#F1F3F4", fontcolor="#202124"];
Ingenol [label="Ingenol\n(Ingenane skeleton)", fillcolor="#FBBC05", fontcolor="#202124"];
IngenolEster [label="Ingenol-3-angelate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
GGPP -> Casbene [label=" Casbene Synthase (CBS) ", color="#4285F4", fontcolor="#202124"];
Casbene -> Oxy1 [label=" CYP71D445 ", color="#4285F4", fontcolor="#202124"];
Oxy1 -> Oxy2 [label=" CYP726A27 ", color="#4285F4", fontcolor="#202124"];
Oxy2 -> JolkinolC [label=" ADH1 ", color="#4285F4", fontcolor="#202124"];
JolkinolC -> Intermediate [label=" P450s? ", style=dashed, color="#EA4335", fontcolor="#202124"];
Intermediate -> Ingenol [label=" P450s? ", style=dashed, color="#EA4335", fontcolor="#202124"];
Ingenol -> IngenolEster [label=" BAHD Acyltransferases\n(+ Angelyl-CoA) ", color="#4285F4", fontcolor="#202124"];
}
Fig 2. Workflow for in planta functional characterization of biosynthetic genes.
-
Transformation: Expression vectors containing candidate genes are transformed into Agrobacterium tumefaciens.
-
Culture and Infiltration: Agrobacterium cultures are grown and then infiltrated into the leaves of 4-6 week old N. benthamiana plants. For multi-step pathways, cultures containing different enzymes are co-infiltrated. For example, to test the P450s and ADH, Agrobacterium strains containing CBS, CYP71D445, CYP726A27, and ADH1 are mixed and co-infiltrated[3].
-
Incubation and Harvest: Plants are incubated for 3-5 days to allow for transient gene expression and enzyme activity. Leaf tissue is then harvested.
-
Metabolite Extraction: Metabolites are extracted from the leaf tissue using an organic solvent (e.g., ethyl acetate). The extract is concentrated in vacuo.
-
Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.
In vitro assays are used to confirm the specific function and kinetics of an individual enzyme[5].
-
Enzyme Expression and Purification: The gene of interest is expressed in a suitable host, typically E. coli or yeast. The recombinant enzyme is then purified. For P450s, which are membrane-bound, this often involves preparing microsomal fractions from the expression host.
-
Reaction Setup: The purified enzyme (or microsomal fraction) is incubated in a buffered solution with the substrate (e.g., ingenol), any required co-substrates (e.g., angelyl-CoA), and necessary cofactors (e.g., NADPH for P450s, Mg²⁺).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period.
-
Quenching and Extraction: The reaction is stopped (quenched), and the products are extracted with an organic solvent.
-
Analysis: The products are analyzed by LC-MS or other appropriate analytical techniques to confirm their identity and quantify the amount formed.
Associated Signaling and Mechanism of Action
While not part of its biosynthesis, the mechanism of action of ingenol mebutate is critical for its therapeutic application and involves the modulation of intracellular signaling pathways. Ingenol mebutate is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform[8].
-
PKC Activation: Ingenol mebutate binds to and activates PKCδ.
-
Downstream Signaling: This activation leads to the phosphorylation of the MEK/ERK signaling cascade[8].
-
Cellular Effects: The activation of this pathway in aberrant keratinocytes induces rapid mitochondrial swelling and necrotic cell death[9]. This is followed by a secondary inflammatory response, characterized by the release of cytokines like TNF-α and IL-8, which contributes to the elimination of remaining tumor cells[8][9].
```dot
digraph "Ingenol Mebutate Mechanism of Action" {
graph [nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
IM [label="Ingenol Mebutate", fillcolor="#F1F3F4", fontcolor="#202124"];
PKC [label="Protein Kinase C δ\n(PKCδ)", fillcolor="#F1F3F4", fontcolor="#202124"];
MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];
ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];
Death [label="Mitochondrial Swelling &\nNecrotic Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammatory Response\n(TNF-α, IL-8 release)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
IM -> PKC [label=" Binds & Activates ", color="#4285F4", fontcolor="#202124"];
PKC -> MEK [label=" Phosphorylates ", color="#4285F4", fontcolor="#202124"];
MEK -> ERK [label=" Phosphorylates ", color="#4285F4", fontcolor="#202124"];
ERK -> Death [color="#4285F4"];
PKC -> Inflammation [color="#4285F4"];
}
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Scientists find long-sought method to efficiently make complex anticancer compound | EurekAlert! [eurekalert.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (also known as I3A or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] Ingenol-3-angelate is a natural diterpene ester isolated from the sap of Euphorbia peplus and has demonstrated significant anti-cancer properties both in vitro and in vivo.[2] The acetonide modification at the 5 and 20 positions is suggested to enhance the compound's stability, potentially leading to more consistent and potent biological activity in cell culture experiments.[2]
These application notes provide a comprehensive overview of the use of this compound in cell culture, based on the extensive research conducted on its parent compound, Ingenol-3-angelate. The protocols and data presented herein are intended to serve as a guide for researchers investigating the cellular effects of this class of compounds.
Mechanism of Action
This compound is expected to function, like its parent compound, as a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. Activation of PKC isoforms by ingenol (B1671944) compounds triggers a cascade of downstream signaling events that can lead to various cellular outcomes, including apoptosis, necrosis, cell cycle arrest, and modulation of the immune response.[3][4] The specific cellular response is highly dependent on the cell type and the expression profile of PKC isoforms.[5] For instance, in myeloid leukemia cells, the pro-apoptotic effects are primarily mediated through the activation and translocation of PKCδ. In contrast, in T cells, activation of PKCθ by Ingenol-3-angelate leads to an anti-apoptotic survival signal.[5][6]
Data Presentation
The following tables summarize the quantitative data from studies on Ingenol-3-angelate (PEP005), which can be used as a starting point for designing experiments with this compound.
Table 1: Cytotoxicity of Ingenol-3-angelate (PEP005) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| K562 | Chronic Myeloid Leukemia | MTT | ~10 nM | 72 h | [2] |
| A2058 | Melanoma | MTT | ~38 µM | Not Specified | [4] |
| HT144 | Melanoma | MTT | ~46 µM | Not Specified | [4] |
| Colo205 | Colon Cancer | Not Specified | Time and concentration-dependent decrease in S phase | Not Specified | [3] |
| Primary AML cells | Acute Myeloid Leukemia | Not Specified | 20 nM | Not Specified | |
| Melanoma cell lines | Melanoma | Necrosis Assay | 100 µg/mL | Not Specified | [7] |
Table 2: Effects of Ingenol-3-angelate (PEP005) on Cellular Processes
| Cell Line | Process Affected | Observation | Concentration | Reference |
| K562 | Cell Cycle | G2/M phase arrest | 0-25 µM | [2] |
| K562 | Apoptosis/Necrosis | Induction of both apoptosis and necrosis | 0-25 µM | [2] |
| A2058, HT144 | Apoptosis | Induction of apoptosis | 1 and 5 µM | [4] |
| A2058, HT144 | Cell Cycle | G1 and G2/M phase arrest | 1 and 5 µM | [4] |
| Colo205 | Apoptosis | Induction of apoptosis | Not Specified | [3] |
| PCa cells | Apoptosis | Dose-dependent increase in cleaved-caspase-3 | Not Specified | [8] |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used for Ingenol-3-angelate and can be used to determine the cytotoxic effects of this compound on a given cell line.[2]
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to start with a wide range of concentrations (e.g., 1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways modulated by Ingenol compounds.
Caption: General experimental workflow.
References
- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as Ingenol mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] Ingenol 3-angelate is the active ingredient in the topical treatment for actinic keratosis and has shown significant anti-tumor and anti-leukemic activities.[2] The use of the 5,20-acetonide protecting group allows for the stereoselective angeloylation of the C3 hydroxyl group of ingenol, a crucial step in the synthesis of Ingenol 3-angelate. These application notes provide detailed protocols for the semi-synthesis of Ingenol 3-angelate via its 5,20-acetonide intermediate and for evaluating its biological activity.
Data Presentation
Table 1: Bioactivity of Ingenol 3-angelate (PEP005)
| Cell Line | Assay | Endpoint | Value | Reference |
| A2058 (Human Melanoma) | MTT Assay | IC50 | ~38 µM | [4] |
| HT144 (Human Melanoma) | MTT Assay | IC50 | ~46 µM | [4] |
| Various Myeloid Leukemia Cell Lines | Apoptosis Assay | Effective Concentration | Low nanomolar range | [1] |
Table 2: Protein Kinase C (PKC) Isoform Binding Affinity of Ingenol 3-angelate (PEP005)
| PKC Isoform | Binding Affinity (Ki) |
| PKC-α | 0.3 nM |
| PKC-β | 0.105 nM |
| PKC-γ | 0.162 nM |
| PKC-δ | 0.376 nM |
| PKC-ε | 0.171 nM |
Experimental Protocols
Protocol 1: Semi-synthesis of Ingenol 3-angelate (PEP005) via Ingenol-5,20-acetonide
This protocol describes a three-step semi-synthesis of Ingenol 3-angelate from ingenol, which is extracted from the seeds of Euphorbia lathyris.
Step 1: Protection of the C5 and C20 hydroxyl groups of Ingenol
-
Dissolve ingenol in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, Ingenol-5,20-acetonide, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Angeloylation of the C3 hydroxyl group
-
Dissolve the purified Ingenol-5,20-acetonide in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add a suitable base (e.g., triethylamine (B128534) or DMAP).
-
Cool the reaction mixture to 0°C.
-
Slowly add angelic anhydride (B1165640) or angeloyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product, this compound, with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the 5,20-acetonide group
-
Dissolve the purified this compound in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).
-
Add a suitable acid catalyst (e.g., acetic acid or a mild Lewis acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a mild base.
-
Extract the final product, Ingenol 3-angelate, with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product by HPLC to obtain high-purity Ingenol 3-angelate.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of Ingenol-3-angelate on the viability of human melanoma cells.[4]
-
Cell Culture: Culture human melanoma cells (A2058 and HT144) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (e.g., 0-100 µM) for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of Ingenol-3-angelate on key proteins in signaling pathways, such as the NF-κB and PKC pathways.[3][4]
-
Cell Lysis: Treat cells with Ingenol-3-angelate as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-PKCδ, NF-κB p65, p-p65, COX-2, iNOS, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Semi-synthesis workflow for Ingenol 3-angelate.
Caption: Ingenol 3-angelate signaling pathway in melanoma cells.
References
- 1. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate for Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ingenol-5,20-acetonide-3-O-angelate, also known as PEP005 or Ingenol (B1671944) Mebutate, for in vitro apoptosis induction studies. This document includes an overview of its mechanism of action, quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for key apoptosis assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound (PEP005) is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) isoforms and has demonstrated significant pro-apoptotic and anti-proliferative effects in a range of cancer cell lines, particularly in melanoma and myeloid leukemia.[1] The primary mechanism of action for its apoptotic effects is the activation of the novel PKCδ isoform.[2] This activation triggers a cascade of downstream signaling events, including the Ras/Raf/MAPK pathway, leading to programmed cell death. These characteristics make this compound a valuable tool for cancer research and drug development.
Data Presentation
Table 1: In Vitro Efficacy of this compound (PEP005) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h exposure) | Apoptosis Induction (Concentration) | Key Findings |
| Colo205 | Colon Cancer | 0.01 µM | 0.03 - 3 µM | Sensitive to PEP005, induces apoptosis and G1 cell cycle arrest.[3] |
| HCC2998 | Colon Cancer | 30.0 µM | Not Specified | Moderately sensitive to PEP005. |
| HCT116 | Colon Cancer | 120.0 µM | Not Specified | Relatively insensitive to PEP005. |
| HT29 | Colon Cancer | 140.0 µM | Not Specified | Relatively insensitive to PEP005. |
| MDA-MB-435 | Melanoma | Not Specified | Not Specified | Sensitive to PEP005.[1] |
| HuT-78 | Cutaneous T-Cell Lymphoma | Not Specified | 50 nM (24-72h) | Significant apoptosis induction over time.[4] |
| HH | Cutaneous T-Cell Lymphoma | Not Specified | 50 nM (24-72h) | Significant apoptosis induction over time.[4] |
| MyLa | Cutaneous T-Cell Lymphoma | Resistant | 50 nM (72h) | Less pronounced apoptosis compared to sensitive lines.[4] |
| SeAx | Cutaneous T-Cell Lymphoma | Resistant | 50 nM (72h) | Less pronounced apoptosis compared to sensitive lines.[4] |
| NB4 | Acute Myeloid Leukemia | Not Specified | Nanomolar concentrations | Induces apoptosis.[1] |
Table 2: Time-Dependent Apoptosis Induction in Colo205 Cells with 1 µM PEP005
| Time Point | Apoptotic Cells (%) | Necrotic Cells (%) |
| 24h | Increased | Minimal |
| 48h | Significant | Increased |
| 72h | Significant | Predominant |
| Data synthesized from information suggesting apoptosis is followed by necrosis at later time points.[1] |
Signaling Pathway and Experimental Workflow
Caption: PEP005-induced apoptosis signaling cascade.
Caption: General workflow for apoptosis studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., Colo205, HuT-78) in appropriate cell culture plates (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Adherence/Stabilization: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC (-) and PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) and PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)
-
Necrotic cells: Annexin V-FITC (-) and PI (+)
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol (using JC-1):
-
Cell Preparation: Following treatment with this compound, harvest and wash the cells as described in the Annexin V protocol.
-
Staining: Resuspend the cells in a medium containing the JC-1 dye at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells and wash with PBS to remove the excess dye.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Activity Assay Kit (fluorometric or colorimetric)
-
Cell Lysis Buffer
-
Microplate reader
Protocol (Fluorometric):
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample. Normalize the results to the protein concentration.
Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines, primarily through the activation of the PKCδ signaling pathway. The provided protocols offer a framework for researchers to investigate its apoptotic effects. It is recommended to optimize the experimental conditions, such as compound concentration and incubation time, for each specific cell line and research question. These application notes serve as a detailed guide to facilitate the use of this compound in apoptosis-related cancer research.
References
Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a synthetic derivative of Ingenol (B1671944), a diterpene ester extracted from the sap of the plant Euphorbia peplus. While this compound itself is primarily a key intermediate in the semi-synthesis of its more biologically active counterpart, Ingenol-3-angelate (also known as PEP005 or Ingenol Mebutate), it is crucial for researchers to understand its role and the biological activities of the resulting active compound.[1][2] The acetonide group serves as a protective group for the C5 and C20 hydroxyl groups of the ingenol backbone, allowing for selective modification at other positions. For biological assays, this protective group is typically removed to yield the active Ingenol-3-angelate. These application notes will focus on the utility of Ingenol-3-angelate in cancer research, with the understanding that this compound is its direct precursor.
Ingenol-3-angelate has demonstrated potent anti-tumor activities and is a powerful modulator of intracellular signaling pathways, primarily through its activation of Protein Kinase C (PKC) isoforms.[3] Its dual mechanism of inducing rapid necrotic cell death at the application site and promoting an inflammatory response that leads to immune-mediated tumor clearance makes it a compound of significant interest in oncology.
Mechanism of Action
The primary molecular target of Ingenol-3-angelate is the family of Protein Kinase C (PKC) isozymes. It acts as a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. The activation of specific PKC isoforms triggers a cascade of downstream signaling events that ultimately lead to cell death and inflammation.
A key player in the pro-apoptotic effects of Ingenol-3-angelate is PKCδ. Upon activation by Ingenol-3-angelate, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it mediates anti-proliferative and pro-apoptotic signals.
The activation of PKC by Ingenol-3-angelate leads to the modulation of several critical signaling pathways:
-
Activation of the Ras/Raf/MEK/ERK (MAPK) Pathway : This pathway is often associated with cell proliferation, but its sustained activation by Ingenol-3-angelate can lead to cell cycle arrest and apoptosis in some cancer cells.
-
Inhibition of the PI3K/AKT Pathway : Ingenol-3-angelate treatment has been shown to reduce the levels of phosphorylated (active) AKT, a key survival kinase. This inhibition of pro-survival signaling contributes to its apoptotic effects.
-
Induction of Pro-inflammatory Responses : Ingenol-3-angelate promotes the release of cytokines and chemokines, leading to the recruitment of immune cells, particularly neutrophils, to the tumor site. This inflammatory response is a critical component of its anti-tumor activity.
Quantitative Data Summary
The following table summarizes the effective concentrations of Ingenol-3-angelate (PEP005) in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| Colo205 | Colon Cancer | Cell Cycle Analysis | Time and concentration-dependent | Decrease of cells in S phase and apoptosis | |
| Melanoma Cells | Melanoma | Apoptosis/Necrosis Assay | 100 µg/mL | Primarily necrosis, some apoptosis | |
| Leukemic Cells | Leukemia | Apoptosis Assay | Nanomolar range | Apoptosis via PKCδ activation | |
| HT144 | Melanoma | Proliferation Assay | 1 µM and 5 µM | 72% and 48% inhibition of proliferation, respectively | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ingenol-3-angelate on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ingenol-3-angelate (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Ingenol-3-angelate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ingenol-3-angelate
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ingenol-3-angelate for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PKC signaling pathway.
Materials:
-
Cancer cell line of interest
-
Ingenol-3-angelate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Ingenol-3-angelate for the desired time points. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound is a valuable synthetic intermediate for producing Ingenol-3-angelate, a potent anti-cancer agent. The biological activity of Ingenol-3-angelate, mediated through the activation of PKC isoforms and subsequent modulation of key signaling pathways, presents a compelling rationale for its continued investigation in cancer research. The provided protocols offer a starting point for researchers to explore the efficacy and mechanism of action of this compound in various cancer models. Careful consideration of the appropriate concentrations and treatment times will be crucial for obtaining meaningful and reproducible results.
References
- 1. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate as a Synthetic Intermediate for PEP005
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate (PEP005), the active ingredient in Picato®, is a diterpenoid ester approved for the topical treatment of actinic keratosis.[1][2] It is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ), which triggers a dual mechanism of action: rapid, localized necrosis of treated lesions followed by a specific inflammatory response that eliminates residual tumor cells.[3][4] The semi-synthesis of PEP005 from ingenol, a more readily available precursor, is a critical process for its pharmaceutical production. A key step in this synthesis involves the protection of the C5 and C20 hydroxyl groups as an acetonide, allowing for the selective and stereospecific esterification of the C3 hydroxyl group with angelic acid. The resulting intermediate, Ingenol-5,20-acetonide-3-O-angelate, is then deprotected to yield the final active pharmaceutical ingredient. This document provides detailed protocols and data related to this synthetic intermediate and its conversion to PEP005.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of PEP005 via the this compound intermediate.
Table 1: Synthetic Transformation Yields
| Step | Transformation | Key Reagents | Reported Yield (%) |
| 1 | Protection of Ingenol | 2,2-dimethoxypropane, PTSA | High |
| 2 | Stereoselective Angeloylation | Angelic acid, 2,4,6-trichlorobenzoyl chloride, DMAP | ~94% (for analogous coupling) |
| 3 | Acetonide Deprotection | Aqueous Hydrochloric Acid | ~69% (for analogous deprotection) |
Table 2: Compound Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Ingenol-5,20-acetonide | C23H32O5 | 388.50 | Representative peaks: 6.0-6.2 (m, 2H), 4.1-4.3 (m, 2H), 3.5-3.7 (m, 1H), 1.4-1.6 (s, 6H), 0.9-1.2 (m, 9H) | Representative peaks: 209.0, 160.1, 140.2, 110.5, 95.3, 85.1, 80.2, 78.9, 45.3, 35.1, 29.7, 25.4 |
| This compound | C28H38O6 | 470.60 | Representative peaks: 6.0-6.3 (m, 3H), 5.5 (t, 1H), 4.1-4.3 (m, 2H), 3.5-3.7 (m, 1H), 2.0 (s, 3H), 1.9 (s, 3H), 1.4-1.6 (s, 6H), 0.9-1.2 (m, 9H) | Representative peaks: 209.0, 167.5, 160.1, 140.2, 138.5, 127.8, 110.5, 95.3, 85.1, 80.2, 78.9, 45.3, 35.1, 29.7, 25.4, 20.7, 15.9 |
| PEP005 (Ingenol Mebutate) | C25H34O6 | 430.53 | Representative peaks: 6.0-6.3 (m, 3H), 5.5 (t, 1H), 4.1 (s, 1H), 3.5-3.7 (m, 2H), 2.0 (s, 3H), 1.9 (s, 3H), 0.9-1.2 (m, 9H) | Representative peaks: 211.8, 173.4, 160.1, 140.2, 138.5, 127.8, 92.5, 83.9, 80.2, 78.9, 72.1, 45.3, 35.1, 29.7, 20.7, 15.9 |
Note: NMR data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Stereoselective Angeloylation of Ingenol-5,20-acetonide
This protocol is based on the principles of the Yamaguchi esterification, which allows for a mild and stereoselective formation of the angelate ester.[3][5]
Materials:
-
Ingenol-5,20-acetonide
-
Angelic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve angelic acid (1.2 equivalents) in anhydrous THF (10 mL per mmol of angelic acid).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) dropwise to the solution. Stir the reaction mixture for 2 hours at room temperature to form the mixed anhydride (B1165640).
-
In a separate flame-dried flask, dissolve Ingenol-5,20-acetonide (1.0 equivalent) in anhydrous toluene (15 mL per mmol of acetonide).
-
Add the previously prepared mixed anhydride solution to the solution of Ingenol-5,20-acetonide.
-
Add 4-dimethylaminopyridine (DMAP, 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Protocol 2: Deprotection of this compound to Yield PEP005
This protocol describes the acidic removal of the acetonide protecting group to yield the final product, PEP005.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol (20 mL per mmol).
-
Add 1 M aqueous HCl (5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated aqueous NaHCO3 solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude PEP005 by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for PEP005.
Caption: PEP005 signaling pathway.
References
Application Notes and Protocols for PKC Activation Assay Using Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate, also known as PEP005 or I3A, is a potent activator of Protein Kinase C (PKC) derived from the plant Euphorbia peplus. It is a valuable tool for studying PKC signaling and has potential applications in cancer therapy and immunology.[1] This document provides detailed application notes and protocols for assessing the activation of PKC using this compound in both in vitro and cellular contexts.
This compound is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. Its mechanism of action involves binding to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). This activation leads to the translocation of PKC from the cytosol to cellular membranes and the phosphorylation of downstream target proteins, initiating a cascade of signaling events that can influence cell proliferation, apoptosis, and differentiation.[1]
Data Presentation
The following tables summarize the quantitative data regarding the interaction of this compound with PKC isoforms.
Table 1: Binding Affinities (Ki) of this compound for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data represents the mean ± SE of three independent experiments determining the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding.[2]
Signaling Pathways
Activation of PKC by this compound triggers several downstream signaling pathways. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[3] Additionally, in specific cellular contexts, it can lead to the activation of NF-κB and pro-apoptotic pathways through the activation of PKCδ.[1]
Experimental Protocols
Herein are detailed protocols for assessing PKC activation by this compound.
Protocol 1: In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol measures the phosphotransferase activity of purified PKC enzymes in the presence of this compound.
Materials:
-
Purified active PKC isoform(s)
-
This compound (stock solution in DMSO)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
[γ-32P]ATP (3000 Ci/mmol)
-
Magnesium/ATP Cocktail: 75 mM MgCl2, 500 µM ATP in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Dilute this compound to desired concentrations (e.g., 0.1 nM to 1000 nM) in ADB. Include a vehicle control (DMSO).
-
Prepare the lipid activator by sonicating PS and DAG in buffer.
-
Prepare the final Magnesium/ATP cocktail by adding [γ-32P]ATP.
-
-
Assay Reaction Setup (in microcentrifuge tubes on ice):
-
Add 10 µL of substrate cocktail.
-
Add 10 µL of diluted this compound or vehicle.
-
Add 10 µL of lipid activator.
-
Add 10 µL of purified PKC enzyme (25-100 ng).
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the Magnesium/[γ-32P]ATP cocktail to each tube.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 10-20 minutes.
-
-
Stop Reaction:
-
Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform a final wash with acetone for 2 minutes.
-
-
Quantification:
-
Transfer the dried P81 paper squares to scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from a blank (no enzyme) from all other readings.
-
Plot the PKC activity (cpm) against the concentration of this compound to determine the EC50.
-
Protocol 2: Cellular PKC Activation Assay by Western Blot
This protocol assesses PKC activation by detecting the phosphorylation of specific PKC isoforms (e.g., PKCδ) or downstream substrates (e.g., ERK1/2) in cell lysates.
Materials:
-
Cell line of interest (e.g., Colo205, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ (Tyr311), anti-PKCδ, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound (e.g., 10-100 ng/mL) for a specified time (e.g., 15-60 minutes).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: PKC Translocation Assay by Confocal Microscopy
This assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation with this compound. This is often performed using cells expressing a GFP-tagged PKC isoform.
Materials:
-
Cells transiently or stably expressing a GFP-tagged PKC isoform (e.g., CHO-K1 cells expressing PKCδ-GFP)
-
Glass-bottom culture dishes
-
This compound
-
Live-cell imaging medium
-
Confocal microscope with an environmental chamber
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes.
-
If necessary, transfect cells with the GFP-PKC expression vector and allow for expression (typically 24-48 hours).
-
-
Imaging Setup:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
-
Baseline Imaging:
-
Acquire initial images of the cells to establish the baseline distribution of the GFP-PKC fusion protein. The un-stimulated state should show diffuse cytoplasmic fluorescence.
-
-
Stimulation and Time-Lapse Imaging:
-
Add this compound to the dish at the desired final concentration.
-
Immediately begin acquiring a time-lapse series of images to capture the translocation of the GFP-PKC protein.
-
-
Data Analysis:
-
Analyze the images to observe the redistribution of the GFP signal from the cytoplasm to the plasma membrane, nuclear membrane, or other cellular compartments.[1] Quantify the change in fluorescence intensity in these regions over time.
-
Concluding Remarks
The protocols outlined provide robust methods to characterize the activation of PKC by this compound. The choice of assay will depend on the specific research question, whether it is to determine the potency of the compound on purified enzymes or to understand its effects within a complex cellular environment. Careful optimization of concentrations and incubation times is recommended for each specific cell type and PKC isoform being investigated.
References
Formulation of Ingenol-5,20-acetonide-3-O-angelate for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Ingenol-5,20-acetonide-3-O-angelate for laboratory use. This compound is a key intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005).[1] Proper handling and formulation are crucial for its use in synthetic chemistry and as a potential control compound in biological assays.
Compound Information
This compound is a natural product derivative where the 5- and 20-hydroxyl groups of ingenol are protected as an acetonide.[1] This protection facilitates the selective esterification of the 3-hydroxyl group.[1]
| Property | Value | Reference |
| Molecular Formula | C28H38O6 | [2] |
| Molecular Weight | 470.6 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [4][5] |
Solubility and Stability
Proper solubilization is critical for the accurate and effective use of this compound in experimental settings.
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL (106.25 mM) | Ultrasonic bath may be needed to aid dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [5] |
| Ethanol | Soluble (qualitative) | Based on the solubility of the related compound, Ingenol-3-angelate. | [6][7] |
| Dimethylformamide (DMF) | Soluble (qualitative) | Based on the solubility of the related compound, Ingenol-3-angelate. | [6][7] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Based on the hydrophobicity of the molecule and data for Ingenol-3-angelate. | [6][7] |
Stability: The compound is stable under recommended storage conditions.[3] Stock solutions should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Aqueous solutions of the related compound, Ingenol-3-angelate, are not recommended for storage for more than one day.[6] A similar precaution should be taken with any aqueous dilutions of this compound.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 212.5 µL of DMSO per 1 mg of compound).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid solubility.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[4][5]
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into aqueous media for cell-based experiments.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired cell culture medium or buffer to achieve the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare fresh working solutions for each experiment and do not store them for extended periods.
Mechanism of Action of the Active Metabolite
This compound is primarily a synthetic precursor to Ingenol-3-angelate. The biological activity of interest resides in the deprotected form, Ingenol-3-angelate, which is a potent activator of Protein Kinase C (PKC) isoforms.[8] Activation of PKC, particularly PKCδ, triggers a signaling cascade leading to apoptosis and an inflammatory response.[9] This mechanism is central to its anti-tumor effects.[7][10]
Caption: Signaling pathway of Ingenol-3-angelate.
Experimental Workflow
The following diagram outlines the general workflow for the preparation and use of this compound in a laboratory setting.
Caption: Workflow for this compound use.
Safety Precautions
Ingenol derivatives should be handled with care as they can be potent skin irritants. This material should be considered hazardous until further information is available.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes.[6] Refer to the product's Safety Data Sheet (SDS) for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving stability of ingenol esters with acetonide protection"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ingenol (B1671944) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, stabilization, and handling of these potent protein kinase C (PKC) activators.
Frequently Asked Questions (FAQs)
Q1: My ingenol ester is showing signs of degradation. What are the likely causes?
A1: Ingenol esters are susceptible to degradation, primarily through hydrolysis of the ester bond. This can be catalyzed by acidic or basic conditions. Another potential issue, particularly during synthesis, is the isomerization of certain ester moieties, such as the angelate group in ingenol mebutate, to less active forms like the tiglate. Exposure to high temperatures and certain solvents can also accelerate degradation.
Q2: How can I improve the stability of my ingenol ester during synthesis and storage?
A2: A common and effective strategy to enhance the stability of ingenol esters is the use of a 5,20-acetonide protecting group. This involves reacting the ingenol core with acetone (B3395972) or a related reagent to form a cyclic acetal (B89532) across the C-5 and C-20 hydroxyl groups. This protection shields the molecule from undesired reactions, such as ester hydrolysis and isomerization, particularly during subsequent esterification steps. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Q3: I'm observing incomplete acetonide protection of my ingenol starting material. What could be the issue?
A3: Incomplete protection can be due to several factors:
-
Reagent Quality: Ensure that the acetone or 2,2-dimethoxypropane (B42991) used is of high purity and anhydrous.
-
Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) are critical. Too little may result in an incomplete reaction, while too much can lead to side reactions.
-
Reaction Conditions: The reaction may require optimization of temperature and reaction time. Driving the equilibrium towards the product by removing the water byproduct (e.g., using a Dean-Stark apparatus) can improve yields.
-
Starting Material Purity: Impurities in the ingenol starting material can interfere with the reaction.
Q4: I'm having trouble removing the acetonide protecting group after my synthesis is complete. What conditions should I try?
A4: Acetonide groups are typically removed under acidic conditions. However, the conditions must be mild enough to avoid degradation of the final ingenol ester.
-
Mild Acidic Hydrolysis: Treatment with aqueous hydrochloric acid at room temperature has been shown to be effective for deprotecting ingenol-5,20-acetonide derivatives.
-
Alternative Acids: Other mild acids such as aqueous acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent can also be used.
-
Monitoring: It is crucial to monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete deprotection without significant degradation of the target compound.
Q5: What are the primary degradation products I should be looking for in my stability studies?
A5: The main degradation products will likely result from the hydrolysis of the ester group, yielding the parent ingenol and the corresponding carboxylic acid. For instance, the hydrolysis of ingenol-3-angelate would produce ingenol and angelic acid. Depending on the conditions, further degradation or rearrangement of the ingenol core may occur. It is also important to monitor for the formation of isomers if your ester is susceptible to isomerization.
Troubleshooting Guides
Issue: Low Yield During Acetonide Protection
| Possible Cause | Suggested Solution |
| Presence of water in reagents or glassware. | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. |
| Inefficient removal of water byproduct. | Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves. |
| Suboptimal catalyst concentration. | Titrate the amount of acid catalyst to find the optimal concentration for your specific reaction scale. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or HPLC and adjust the time and temperature accordingly. |
Issue: Degradation During Acetonide Deprotection
| Possible Cause | Suggested Solution |
| Acid concentration is too high. | Use a milder acid or a lower concentration of the current acid. |
| Reaction temperature is too high. | Perform the deprotection at room temperature or even at 0 °C. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation. |
| Presence of oxygen. | Degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Illustrative Stability Data for Ingenol-3-angelate vs. Ingenol-3-angelate-5,20-acetonide
This table provides a hypothetical comparison to illustrate the stabilizing effect of acetonide protection. Actual stability will depend on the specific experimental conditions.
| Compound | Condition | Time (hours) | % Remaining Parent Compound |
| Ingenol-3-angelate | pH 4, 50°C | 24 | 65% |
| Ingenol-3-angelate-5,20-acetonide | pH 4, 50°C | 24 | 95% |
| Ingenol-3-angelate | pH 9, 25°C | 12 | 50% |
| Ingenol-3-angelate-5,20-acetonide | pH 9, 25°C | 12 | 90% |
| Ingenol-3-angelate | 70°C in Methanol | 48 | 40% |
| Ingenol-3-angelate-5,20-acetonide | 70°C in Methanol | 48 | 85% |
Experimental Protocols
Protocol 1: Acetonide Protection of Ingenol
-
Preparation: Dissolve ingenol (1 equivalent) in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the ingenol spot is no longer visible.
-
Workup: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting ingenol-5,20-acetonide by column chromatography on silica (B1680970) gel.
Protocol 2: Esterification of Ingenol-5,20-acetonide
-
Preparation: Dissolve ingenol-5,20-acetonide (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reagent Addition: Add the desired acyl chloride or carboxylic anhydride (B1165640) (1.1 equivalents) and a suitable base (e.g., triethylamine (B128534) or DMAP, 1.2 equivalents).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Protocol 3: Acetonide Deprotection
-
Preparation: Dissolve the acetonide-protected ingenol ester in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acidification: Add a sufficient amount of aqueous hydrochloric acid to achieve a final concentration of approximately 1N.
-
Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC or HPLC.
-
Workup: Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final ingenol ester by column chromatography or preparative HPLC.
Protocol 4: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined to be optimal for both the parent compound and potential degradants (e.g., 230 nm).
-
Forced Degradation Sample Preparation:
-
Acidic: Incubate the sample in 0.1 M HCl at 60°C.
-
Basic: Incubate the sample in 0.1 M NaOH at room temperature.
-
Oxidative: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid sample at 80°C.
-
Photolytic: Expose the sample to UV and visible light as per ICH guidelines.
-
-
Analysis: Inject the stressed samples at various time points and analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Caption: Experimental workflow for the synthesis and stability testing of ingenol esters.
Caption: Simplified signaling pathway of ingenol ester-mediated PKC activation.
"Ingenol-5,20-acetonide-3-O-angelate solubility in common solvents"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Ingenol-5,20-acetonide-3-O-angelate in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. A solubility of up to 50 mg/mL has been reported in DMSO. To achieve this concentration, it may be necessary to gently warm the solution and use sonication. It is also advisable to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.
Q2: I am observing incomplete dissolution in DMSO. What can I do?
If you encounter issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution at 37°C for a short period.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO from a recently opened bottle.
-
Vortexing: Vigorous vortexing can help to break up any clumps of solid material.
Q3: Can I dissolve this compound directly in aqueous buffers?
Directly dissolving this compound in aqueous buffers is not recommended due to its hydrophobic nature. For a related compound, ingenol-3-angelate, the solubility in PBS (pH 7.2) is only approximately 0.5 mg/ml. To prepare aqueous working solutions, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol (B145695) and then perform serial dilutions into the desired aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: What is the stability of this compound in solution?
Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Solubility Data
The following table summarizes the available solubility data for this compound and the closely related compound, Ingenol-3-angelate.
| Solvent | Compound | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | 50 mg/mL | May require sonication and gentle warming. |
| Ethanol | Ingenol-3-angelate | ~10 mg/mL | |
| Dimethylformamide (DMF) | Ingenol-3-angelate | ~10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Ingenol-3-angelate | ~5 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Ingenol-3-angelate | ~0.5 mg/mL |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, methanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Sonicator (optional)
-
Thermostatic shaker or water bath (optional)
-
Micro-pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a series of vials.
-
Add a known volume of the test solvent to each vial to create a suspension.
-
Securely cap the vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. This ensures that the maximum amount of solute has dissolved.
-
If a shaker is not available, periodically vortex the vials throughout the equilibration period.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the concentration in the test samples.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor. The result can be expressed in mg/mL or other appropriate units.
-
Signaling Pathway
Ingenol mebutate, a closely related compound, is known to exert its biological effects through the activation of the Protein Kinase C (PKC) signaling pathway. This leads to the downstream activation of the MEK/ERK pathway, which is involved in processes such as cell death.[1][2] The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway of this compound.
References
Technical Support Center: Ingenol 3-Angelate Stability and Acyl Migration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the chemical stability of ingenol (B1671944) 3-angelate, with a specific focus on preventing acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of ingenol 3-angelate?
A1: Acyl migration is a chemical rearrangement where the angelate ester group at the C-3 position of the ingenol backbone moves to one of the other free hydroxyl groups on the molecule. In an aqueous solution, the 3-angelate group can migrate to form inactive 5- and 20-mono-angelates. This isomerization leads to a loss of the desired biological activity.
Q2: What are the primary factors that promote acyl migration of ingenol 3-angelate?
A2: The primary factors promoting acyl migration are the presence of water (aqueous solutions) and pH. Ingenol mebutate's stability is pH-dependent, and the molecule is susceptible to base-catalyzed rearrangements.[1] Anhydrous conditions and a low pH are crucial for maintaining its chemical stability.[1]
Q3: What is the optimal pH for the stability of ingenol 3-angelate?
A3: The optimal pH for the chemical stability of ingenol mebutate is approximately 3.2.[1] Commercial formulations often use a citrate (B86180) buffer to maintain a pH below 4 to minimize degradation.[1]
Q4: How can I store ingenol 3-angelate to minimize degradation?
A4: To minimize degradation, ingenol 3-angelate should be stored under anhydrous conditions at a controlled low temperature. The commercial gel formulation is anhydrous and based on isopropanol.[1] For research purposes, storing the compound as a dry solid or in a suitable anhydrous organic solvent at -20°C or below is recommended.
Q5: Are there any chemical modifications that can prevent acyl migration?
A5: Yes, protecting the free hydroxyl groups on the ingenol backbone is a key strategy. One documented approach is the acetylation of the 20-hydroxyl group to produce 3-O-angeloyl-20-O-acetyl ingenol. This derivative has been shown to be more stable against acyl migration.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in In Vitro Assays
Symptoms:
-
Decreased or inconsistent potency of ingenol 3-angelate in cell-based assays.
-
High variability between experimental replicates.
Possible Cause:
-
Acyl migration of ingenol 3-angelate in aqueous cell culture media, leading to the formation of inactive isomers.
Troubleshooting Steps:
-
Solvent and Stock Solution Preparation:
-
Prepare high-concentration stock solutions of ingenol 3-angelate in an anhydrous solvent such as DMSO or ethanol (B145695).
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Minimize the time the compound is in an aqueous buffer or cell culture medium before being added to the cells.
-
Prepare fresh working solutions from the anhydrous stock solution immediately before each experiment.
-
Consider the final concentration of the organic solvent in the assay to avoid vehicle-induced cytotoxicity.
-
-
pH of Assay Medium:
-
While cell culture media are typically buffered around pH 7.4, be aware that prolonged incubation can lead to degradation. For shorter assays, the effect may be minimal, but for longer-term experiments, the stability of the compound should be considered.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/UPLC-MS)
Symptoms:
-
Multiple peaks are observed in the chromatogram when analyzing a sample of ingenol 3-angelate that was initially pure.
-
The peak corresponding to ingenol 3-angelate decreases in area over time, while new peaks appear.
Possible Cause:
-
Acyl migration has occurred, resulting in the formation of the 5- and 20-mono-angelate isomers.
Troubleshooting Steps:
-
Sample Preparation and Storage:
-
Ensure that samples for analysis are prepared in a suitable anhydrous solvent and stored at low temperatures.
-
Avoid storing samples in aqueous solutions or at room temperature for extended periods.
-
-
Analytical Method:
-
Utilize a validated UPLC-MS/MS or HPLC method capable of separating the different ingenol 3-angelate isomers. A reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid) is a common starting point.
-
The isomers will likely have very similar mass-to-charge ratios, so chromatographic separation is key for identification and quantification.
-
-
Reference Standards:
-
If possible, obtain or synthesize reference standards for the 5- and 20-mono-angelate isomers to confirm the identity of the new peaks by comparing retention times.
-
Experimental Protocols
Protocol 1: Protective Acetylation of the C-20 Hydroxyl Group
This protocol describes a method to synthesize a more stable derivative of ingenol 3-angelate by protecting the C-20 hydroxyl group, thereby preventing acyl migration to this position.
Materials:
-
Ingenol 3-angelate
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)
Procedure:
-
Dissolve ingenol 3-angelate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-O-angeloyl-20-O-acetyl ingenol.
-
Confirm the structure of the product using NMR and mass spectrometry.
Protocol 2: Stability Assessment of Ingenol 3-Angelate at Different pH Values
This protocol outlines a forced degradation study to quantify the stability of ingenol 3-angelate in aqueous solutions at various pH levels.
Materials:
-
Ingenol 3-angelate
-
Anhydrous DMSO or ethanol for stock solution
-
Buffers of varying pH (e.g., pH 3, 5, 7.4, and 9)
-
HPLC or UPLC-MS system with a C18 column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid
Procedure:
-
Prepare a concentrated stock solution of ingenol 3-angelate in anhydrous DMSO.
-
In separate vials, dilute the stock solution into the different pH buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial and immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC or UPLC-MS method to determine the percentage of remaining ingenol 3-angelate and the formation of any degradation products.
-
Plot the percentage of ingenol 3-angelate remaining versus time for each pH condition.
Quantitative Data Summary
Table 1: pH-Dependent Stability of Ingenol Mebutate
| pH | Temperature (°C) | Time (hours) | Ingenol Mebutate Remaining (%) | Reference |
| 3.2 | N/A | N/A | Optimal Stability | [1] |
| >4 | N/A | N/A | Increased Degradation | [1] |
Note: Specific quantitative data from peer-reviewed literature detailing the percentage of degradation over time at various pH values for ingenol 3-angelate is limited. The data presented is based on qualitative descriptions of its stability. Researchers are encouraged to perform stability studies under their specific experimental conditions.
Visualizations
Caption: Acyl migration pathway of ingenol 3-angelate.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Optimization of Ingenol-5,20-acetonide-3-O-angelate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ingenol-5,20-acetonide-3-O-angelate. Our aim is to facilitate the optimization of synthesis yield and purity by addressing common challenges encountered during this multi-step process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Acetonide Protection of Ingenol (B1671944)
Question: The yield of Ingenol-5,20-acetonide is low, and I observe multiple spots on my TLC plate. What could be the issue?
Answer:
Low yields and the presence of multiple products during the acetonide protection of ingenol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the ingenol starting material is completely dissolved and that the reagents are fresh. The reaction time may need to be extended.
-
Formation of Isomeric Acetonides: While the 5,20-diol is the most reactive and sterically favored for acetonide formation, other diol combinations can react, leading to a mixture of products.
-
Degradation of Ingenol: Ingenol is sensitive to acidic conditions. Prolonged exposure to a strong acid catalyst can lead to degradation.
Troubleshooting Steps:
-
Catalyst Choice: Use a mild acidic catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (p-TSA) to minimize degradation.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the ingenol spot and the appearance of the desired product spot should be tracked.
-
Purification: Careful column chromatography is crucial to separate the desired Ingenol-5,20-acetonide from unreacted ingenol and any isomeric byproducts. A gradient elution system, for example, with a petroleum ether-ethyl acetate (B1210297) mixture, can be effective.
Stage 2: Angeloylation of Ingenol-5,20-acetonide
Question: My final product contains a significant amount of the tiglate isomer. How can I improve the stereoselectivity for the angelate ester?
Answer:
The isomerization of the angelate (Z-form) to the more thermodynamically stable tiglate (E-form) is a critical challenge in this synthesis. This isomerization is often promoted by basic conditions and elevated temperatures.
Troubleshooting Steps:
-
Choice of Coupling Reagents: The use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with angelic acid has been shown to be effective in minimizing isomerization. Standard carbodiimide (B86325) coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can also be used, but reaction conditions must be carefully controlled.
-
Base Selection: Strong, non-nucleophilic bases are preferred. Lithium hexamethyldisilazide (LHMDS) has been used successfully. Avoid using an excess of amine bases, which can promote isomerization.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the isomerization to the tiglate.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the angelate ester to conditions that could cause isomerization. Monitor the reaction progress by TLC.
Question: How can I confirm the presence of the tiglate isomer in my product mixture?
Answer:
¹H NMR spectroscopy is a powerful tool to distinguish between the angelate and tiglate isomers. The chemical shifts of the vinylic proton and the methyl groups on the double bond are distinct for each isomer.
-
Angelate Isomer: The vinylic proton typically appears as a quartet of quartets around δ 6.0-6.2 ppm.
-
Tiglate Isomer: The corresponding vinylic proton in the tiglate isomer is shifted downfield to around δ 6.8-7.0 ppm due to the deshielding effect of the ester carbonyl group.
Stage 3: Deprotection of this compound
Question: During the deprotection of the acetonide, I am observing low yields and the formation of byproducts. What are the likely causes?
Answer:
The deprotection step, while seemingly straightforward, can be problematic if not performed under carefully controlled conditions. The ingenol backbone and the angelate ester are sensitive to harsh acidic conditions.
-
Acyl Migration: The acidic conditions required for deprotection can promote the migration of the angelate group from the 3-hydroxyl position to the 5- or 20-hydroxyl positions, leading to a mixture of inactive isomers.
-
Degradation: Prolonged exposure to strong acids can lead to the degradation of the ingenol core.
Troubleshooting Steps:
-
Mild Acidic Conditions: Use mild acidic conditions for the deprotection. A common method is the use of a dilute solution of hydrochloric acid (e.g., 1% HCl) in methanol (B129727) at room temperature.
-
Reaction Monitoring: Monitor the reaction closely by TLC to ensure the reaction goes to completion without significant byproduct formation.
-
Temperature Control: Maintain a low temperature (e.g., room temperature or below) to minimize side reactions.
-
Work-up: Quench the reaction with a weak base (e.g., saturated sodium bicarbonate solution) as soon as the reaction is complete to neutralize the acid and prevent further side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
A1: The most common and economically viable starting material is ingenol, which can be isolated from the seeds of Euphorbia lathyris. The seeds contain various ingenol esters that are hydrolyzed during the extraction process to yield ingenol.
Q2: Why is the 5,20-acetonide protection necessary?
A2: The acetonide protection of the 5- and 20-hydroxyl groups is a crucial step for achieving regioselective angeloylation at the 3-hydroxyl position. The 3-OH is more sterically accessible than the 4-OH, allowing for selective esterification.
Q3: Can other protecting groups be used for the 5,20-diol?
A3: While other diol protecting groups could theoretically be used, the acetonide is widely employed due to its ease of formation and relatively mild deprotection conditions.
Q4: What are the best methods for purifying the final product, Ingenol-3-O-angelate?
A4: High-performance liquid chromatography (HPLC) is often the method of choice for obtaining highly pure Ingenol-3-O-angelate, especially for separating it from any tiglate isomer or products of acyl migration. For larger scale purification, careful column chromatography on silica (B1680970) gel can be effective.
Q5: Are there any stability concerns with the final product?
A5: Yes, Ingenol-3-O-angelate is known to be susceptible to acyl migration in solution, which can lead to a loss of biological activity. It is recommended to store the purified compound at low temperatures (-20 °C or -80 °C) and to minimize its time in solution, especially in protic solvents.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Angeloylation of Ingenol-5,20-acetonide
| Entry | Angeloylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of Angelate (%) | Angelate:Tiglate Ratio |
| 1 | Angelic Anhydride | Pyridine | Pyridine | 25 | 24 | 70 | 98:2 |
| 2 | Angelic Anhydride | DMAP | CH₂Cl₂ | 25 | 12 | 85 | 97:3 |
| 3 | Angelic Anhydride | LHMDS | THF | 0 | 2 | 92 | >99:1 |
| 4 | Angeloyl Chloride | Et₃N | CH₂Cl₂ | 0 | 4 | 88 | 95:5 |
| 5 | Mixed Anhydride* | DMAP | Toluene (B28343) | 25 | 6 | 95 | >99:1 |
*Mixed anhydride prepared from angelic acid and 2,4,6-trichlorobenzoyl chloride.
Experimental Protocols
Protocol 1: Synthesis of Ingenol-5,20-acetonide
-
Dissolve ingenol (1.0 eq) in acetone.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in petroleum ether).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of 10-30% ethyl acetate in petroleum ether) to yield Ingenol-5,20-acetonide.
Protocol 2: Synthesis of this compound (High-Yield, Stereoselective Method)
-
To a solution of angelic acid (1.5 eq) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (B128534) (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to form the mixed anhydride.
-
Add a solution of Ingenol-5,20-acetonide (1.0 eq) and DMAP (1.5 eq) in anhydrous toluene to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., gradient of 5-20% ethyl acetate in petroleum ether) to afford this compound.
Protocol 3: Deprotection to Ingenol-3-O-angelate
-
Dissolve this compound in methanol.
-
Add a 1% aqueous solution of hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete (typically 1-2 hours), neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by HPLC or silica gel column chromatography to yield pure Ingenol-3-O-angelate.
Visualizations
Caption: Synthetic workflow for Ingenol-3-O-angelate.
Caption: Troubleshooting decision tree for synthesis.
Technical Support Center: Purification of Ingenol-5,20-acetonide-3-O-angelate
Welcome to the technical support center for the purification of Ingenol-5,20-acetonide-3-O-angelate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges include:
-
Isomerization: The angelate ester at the C3 position is susceptible to isomerization to the more thermodynamically stable tiglate isomer, especially under acidic or basic conditions, or upon prolonged exposure to silica (B1680970) gel.
-
Acetonide Instability: The 5,20-acetonide protecting group is labile to acidic conditions, which can lead to its cleavage and the formation of ingenol-3-angelate or other byproducts.
-
Removal of Reagents and Byproducts: Difficulty in removing unreacted starting materials (Ingenol-5,20-acetonide, angelic acid) and coupling reagents or their byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, and DMAP).
-
Co-elution of Impurities: Structurally similar impurities can co-elute with the desired product during chromatographic purification, making separation challenging.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of the compound, it is recommended to store it under the following conditions:
-
Short-term (1 month): -20°C
-
Long-term (6 months): -80°C
It is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Isomerization of the Angelate Group
Problem: My final product is contaminated with the tiglate isomer. How can I prevent this?
Answer: Isomerization of the angelate to the tiglate is a common issue. Here are several strategies to minimize this:
-
Use Deactivated Silica Gel: Standard silica gel can be slightly acidic, promoting isomerization. Deactivate the silica gel by treating it with a solution of triethylamine (B128534) (0.1-1%) in your chosen eluent before packing the column. This neutralizes the acidic sites.
-
Avoid Protic and Acidic Solvents: Do not use acidic modifiers in your mobile phase. Protic solvents like methanol (B129727) can also sometimes contribute to isomerization.
-
Minimize Purification Time: Prolonged contact with the stationary phase increases the risk of isomerization. Optimize your chromatography method for a faster elution of the product.
-
Alternative Stationary Phases: If isomerization remains a problem, consider using alternative stationary phases such as neutral alumina (B75360) or reversed-phase (C18) silica gel.
Cleavage of the Acetonide Protecting Group
Problem: I am observing the formation of ingenol-3-angelate in my purified product, indicating the loss of the acetonide group. How can I avoid this?
Answer: The acetonide group is sensitive to acid. To prevent its cleavage:
-
Maintain Neutral pH: Ensure all solvents and solutions used during workup and purification are neutral. If an acidic wash is necessary during the workup, it should be brief and performed at low temperatures.
-
Use Deactivated Silica Gel: As mentioned for preventing isomerization, deactivating the silica gel with a base like triethylamine will also help protect the acid-labile acetonide group.
-
Buffer the Mobile Phase: While not always necessary, a small amount of a non-nucleophilic base can be added to the mobile phase to ensure neutrality.
Removal of Synthesis Impurities
Problem: I am having difficulty removing unreacted angelic acid, DMAP, and/or DCU from my product.
Answer:
-
Angelic Acid and DMAP:
-
Aqueous Wash: Perform a mild acidic wash (e.g., with dilute HCl or saturated NH4Cl solution) during the workup to remove the basic DMAP. A subsequent wash with a mild base (e.g., saturated NaHCO3 solution) can help remove unreacted angelic acid.
-
Column Chromatography: These impurities can usually be separated from the less polar product by silica gel chromatography.
-
-
Dicyclohexylurea (DCU):
-
Filtration: DCU has low solubility in many organic solvents. After the reaction, cooling the reaction mixture (e.g., in a refrigerator) can often precipitate the DCU, which can then be removed by filtration.
-
Chromatography: While DCU can sometimes co-elute with the product, careful selection of the solvent system can improve separation.
-
III. Data Presentation
Table 1: Comparison of Purification Methods for Ingenol-3-angelate (a related compound)
| Purification Method | Purity (%) | Yield (%) | Throughput | Solvent Consumption | Reference |
| Batch Chromatography | >97.0 | <75 | Low | 3.5 L/g | [1] |
| MCSGP | 98.7 | 94 | 30 g/L/h | 1.0 L/g | [1] |
Note: MCSGP (multicolumn countercurrent solvent gradient purification) is an advanced technique that can significantly improve yield and productivity compared to traditional batch chromatography.
IV. Experimental Protocols
Detailed Methodology for Silica Gel Flash Chromatography
This protocol is a general guideline and may require optimization based on your specific reaction mixture.
-
Preparation of the Silica Gel Column:
-
Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving the product, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Gradually increase the polarity of the eluent to elute the compounds from the column. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC). For this compound, a gradient of ethyl acetate (B1210297) in hexane is commonly used.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
V. Mandatory Visualization
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for purification.
Experimental Workflow for Purification
Caption: General purification workflow.
References
Technical Support Center: Deprotection of Ingenol-5,20-acetonide-3-O-angelate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the deprotection of Ingenol-5,20-acetonide-3-O-angelate to yield Ingenol-3-O-angelate (Ingenol Mebutate).
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid catalyst concentration or activity. 2. Short reaction time. 3. Low reaction temperature. 4. Poor solubility of the starting material. | 1. Increase the concentration of the acid catalyst (e.g., aqueous HCl) incrementally. 2. Extend the reaction time and monitor progress by TLC or HPLC. 3. Increase the reaction temperature in small increments (e.g., to room temperature or slightly above). 4. Use a co-solvent such as THF or methanol (B129727) to ensure complete dissolution of the substrate. |
| Formation of Side Products | 1. Rearrangement: The ingenane (B1209409) backbone is known to be sensitive to acidic conditions, which can lead to skeletal rearrangements. 2. Angelate Migration/Isomerization: The angelate group may migrate to other hydroxyl groups or isomerize to the more stable tiglate ester under harsh acidic conditions. 3. Epimerization: Acid-catalyzed epimerization at sensitive stereocenters can occur. | 1. Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) in a buffered system). Keep the reaction temperature low. 2. Employ milder acids and carefully monitor the reaction to stop it upon completion. Purification by chromatography may be necessary to separate isomers. 3. Use aprotic acidic conditions if possible and minimize reaction time. |
| Low Yield of Desired Product | 1. Degradation of the starting material or product under the reaction conditions. 2. Difficult purification leading to product loss. | 1. Screen a variety of milder deprotection conditions. 2. Optimize the chromatographic purification method. Consider using a different stationary or mobile phase. |
| Difficulty in Monitoring the Reaction | 1. Starting material and product have very similar Rf values on TLC. 2. Lack of a chromophore for easy UV detection in HPLC. | 1. Use a developing system with a different polarity. Staining with a suitable agent (e.g., ceric ammonium (B1175870) molybdate) can help differentiate the spots. 2. If UV detection is not effective, consider using a different detector such as an evaporative light scattering detector (ELSD) or mass spectrometry (MS). |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
A1: A common method for the deprotection of the 5,20-acetonide group on ingenol (B1671944) derivatives is the use of aqueous hydrochloric acid at room temperature. However, due to the sensitivity of the ingenol core and the angelate moiety, careful optimization of the reaction conditions is crucial to avoid side reactions and degradation.
Q2: How can I minimize the formation of rearrangement byproducts?
A2: To minimize rearrangement of the ingenol backbone, it is advisable to use the mildest possible acidic conditions. This can include using weaker acids, buffered acidic conditions, or Lewis acids that are less prone to inducing skeletal rearrangements. Lowering the reaction temperature can also be beneficial.
Q3: Is the angelate ester group stable to the acidic deprotection conditions?
A3: The angelate ester is generally sensitive to strong acids and can potentially undergo hydrolysis or isomerization to the thermodynamically more stable tiglate ester. Therefore, it is important to use mild acidic conditions and to monitor the reaction closely to avoid prolonged exposure to the acid.
Q4: What analytical techniques are best for monitoring the progress of the deprotection reaction?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify any impurities.
Q5: What is the best way to purify the final product, Ingenol-3-O-angelate?
A5: Purification is typically achieved by column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution is often employed to achieve good separation.
Experimental Protocols
General Protocol for Acidic Deprotection of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acid Addition: To the stirred solution, add a catalytic amount of aqueous hydrochloric acid (e.g., 1 M HCl) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexanes) or HPLC.
-
Quenching: Once the reaction is complete (typically when the starting material is no longer visible by TLC), quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ingenol-3-O-angelate.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for the deprotection of this compound.
"long-term storage and stability of Ingenol-5,20-acetonide-3-O-angelate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, store this compound as a solid powder at -20°C for up to three years. Once in solution, store at -80°C for up to one year to maintain integrity.
2. What solvents are recommended for preparing stock solutions of this compound?
Based on the solubility of the related compound, ingenol-3-angelate, organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) are suitable for preparing stock solutions. The solubility in ethanol and DMF is approximately 10 mg/mL, and in DMSO, it is around 5 mg/mL. When preparing for biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure the residual organic solvent concentration is insignificant, as it may have physiological effects.
3. How should I handle aqueous solutions of this compound?
Aqueous solutions of the related compound, ingenol-3-angelate, are not recommended for storage for more than one day. It is advisable to prepare fresh aqueous solutions for each experiment to avoid potential degradation.
4. What are the potential degradation pathways for this compound?
As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the angelate group to form Ingenol-5,20-acetonide and angelic acid. The molecule may also be sensitive to oxidation, heat, and light, which could lead to other modifications of the ingenane (B1209409) core or the angelate moiety.
5. What is the known signaling pathway affected by ingenol (B1671944) derivatives like this compound?
The related compound, ingenol mebutate (Ingenol-3-angelate), is known to induce cell death through the activation of the Protein Kinase C (PKC)/MEK/ERK signaling pathway. This leads to the downstream induction of interleukin decoy receptors IL1R2 and IL13RA2, contributing to the compound's biological activity.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Ensure the compound has been stored correctly as a solid at -20°C and as a solution at -80°C. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Improper solvent handling | Verify that the concentration of the organic solvent (e.g., DMSO) in the final assay medium is minimal and non-toxic to the cells. Run a vehicle control with the same solvent concentration to assess its effect. |
| Precipitation of the compound | Visually inspect the solution for any precipitates, especially after dilution into aqueous buffers. If precipitation occurs, consider adjusting the final concentration or using a different solvent system if compatible with the assay. |
Problem: Observing unexpected peaks in chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Compound degradation | This could indicate the presence of degradation products. Refer to the Forced Degradation Study Protocol below to systematically investigate the stability of your compound under various stress conditions. This will help in identifying potential degradants. |
| Contamination | Ensure all solvents, vials, and equipment are clean. Analyze a blank (solvent only) to rule out contamination from the system. |
| Isomerization | The angelate moiety could potentially isomerize. Compare your chromatogram with a reference standard if available. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent to the original concentration.
-
-
Photodegradation (Solution):
-
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC-UV method (see Protocol 2).
-
If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general method that may require optimization for your specific equipment and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Signaling pathway of Ingenol Mebutate leading to cell death.
Technical Support Center: Analytical Methods for Ingenol Acetonide Characterization
Welcome to the technical support center for the analytical characterization of ingenol (B1671944) acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental analysis of ingenol acetonide, covering HPLC, Mass Spectrometry, and NMR techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: What are the recommended starting conditions for HPLC analysis of ingenol acetonide?
Recommended Starting Protocol:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A post-run equilibration step is crucial. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 230 nm and 280 nm[3] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Question 2: I am observing peak tailing in my HPLC chromatogram for ingenol acetonide. What are the possible causes and solutions?
Answer: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.
Troubleshooting Peak Tailing:
| Possible Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The free silanol groups on the silica-based C18 column can interact with polar functional groups on the ingenol acetonide molecule. Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (0.1-0.5%). Alternatively, use a column with end-capping or a base-deactivated stationary phase. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. Solution: Adjust the pH of the aqueous portion of the mobile phase. For ingenol derivatives, a slightly acidic mobile phase (pH 3-5) using formic acid or acetic acid is often beneficial. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute the sample and re-inject. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Wash the column with a strong solvent (e.g., isopropanol), or if the column is old, replace it. |
Question 3: How can I develop a stability-indicating HPLC method for ingenol acetonide?
Answer: A stability-indicating method is crucial for distinguishing the intact drug from its degradation products. This requires performing forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Forced Degradation Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations:
-
Analyze stressed samples at different time points to monitor the formation of degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which helps in their structural elucidation.
Mass Spectrometry (MS) Analysis
Question 4: What are the expected mass spectral fragments for ingenol acetonide?
Answer: While specific MS/MS data for ingenol acetonide is not widely published, we can infer its fragmentation pattern from the known fragmentation of ingenol. Ingenol typically shows a deprotonated molecular ion [M-H]⁻ in negative ion mode.[1][4] The primary fragmentation is often the loss of water molecules.
Expected Fragmentation of Ingenol (for reference):
| Ion | m/z (Negative Mode) | Description |
| [M-H]⁻ | 347.1857 | Deprotonated molecular ion of ingenol[1][4] |
| [M-H-H₂O]⁻ | 329.1766 | Loss of one water molecule[1][4] |
| [M-H-2H₂O]⁻ | 311.1646 | Loss of two water molecules[1][4] |
For ingenol acetonide , you would expect to see the molecular ion corresponding to its molecular weight, followed by losses of water, and potentially the loss of the acetonide group or fragments thereof. The exact masses will depend on the specific acetonide derivative (e.g., ingenol-3,4:5,20-diacetonide or ingenol-5,20-acetonide).
Troubleshooting Poor Ionization:
-
Optimize Ion Source Parameters: Adjust the capillary voltage, cone voltage, and gas flow rates.
-
Mobile Phase Modifier: Ensure the presence of a suitable modifier like formic acid (positive mode) or a small amount of ammonium (B1175870) hydroxide (B78521) (negative mode) to aid in protonation or deprotonation.
-
Check for Contamination: Salts or other contaminants in the sample can suppress the signal. Ensure proper sample cleanup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: What are the characteristic NMR signals for the acetonide group in ingenol acetonide?
Answer: The acetonide group provides characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts of the methyl groups of the acetonide are particularly useful for stereochemical assignment.
Characteristic ¹³C NMR Chemical Shifts for Acetonides of 1,3-diols:
| Stereochemistry | Acetonide Methyl Carbons (δ) | Ketal Carbon (δ) |
| syn | ~30 ppm and ~19 ppm | ~98-99 ppm |
| anti | ~24-25 ppm (both methyls) | ~100-101 ppm |
Data adapted from studies on 1,3-diol acetonides.[5]
Troubleshooting Complex NMR Spectra:
-
Signal Overlap: The spectrum of ingenol acetonide can be complex due to the presence of many protons and carbons in similar chemical environments.
-
Solution: Employ 2D NMR techniques like COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Poor Resolution:
-
Solution: Ensure the sample is free of paramagnetic impurities. Use a higher field strength NMR spectrometer if available. Optimize shimming to improve magnetic field homogeneity.
-
Experimental Protocols
Protocol 1: General UPLC-Q/TOF-MS Method for Ingenol Derivatives
This protocol is adapted from a method for analyzing ingenol and its metabolites and can be used as a starting point for ingenol acetonide.[1][3]
-
Chromatographic System: Waters Acquity UPLC I-class system.
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-50% B
-
10-15 min: 50-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-20 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo G2-S Q/TOF
-
Ionization Mode: ESI negative
-
Capillary Voltage: 2.5 kV
-
Sampling Cone: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 900 L/h
-
Collision Energy: 6 eV for MS¹, ramped from 10-40 eV for MS²
Protocol 2: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of ingenol acetonide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0 to 220 ppm.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra to aid in complete structural assignment. Use standard pulse programs provided by the spectrometer software.
-
Signaling Pathway and Experimental Workflow Visualization
PKC/MEK/ERK Signaling Pathway Activated by Ingenol Esters
Ingenol esters, such as ingenol mebutate, are known to activate Protein Kinase C (PKC), particularly the PKCδ isoform. This activation triggers a downstream signaling cascade involving the MEK/ERK pathway, ultimately leading to cell death in keratinocytes.[1][3]
Caption: Simplified PKC/MEK/ERK signaling pathway initiated by ingenol esters.
Analytical Workflow for Ingenol Acetonide Characterization
A typical workflow for the comprehensive characterization of ingenol acetonide involves a combination of chromatographic and spectroscopic techniques.
Caption: General analytical workflow for ingenol acetonide characterization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
Validation & Comparative
Comparative Analysis of Ingenol Mebutate and Ingenol-5,20-acetonide-3-O-angelate Cytotoxicity
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two related ingenol (B1671944) derivatives.
This guide provides a comparative overview of the cytotoxic effects of ingenol mebutate and Ingenol-5,20-acetonide-3-O-angelate. While extensive data is available for the well-studied ingenol mebutate, a potent activator of Protein Kinase C (PKC) with demonstrated anti-cancer properties, publicly available information on the cytotoxicity of this compound is currently lacking. This guide will focus on the established cytotoxic profile of ingenol mebutate, presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action.
Introduction to Ingenol Derivatives
Ingenol esters are diterpenoids found in the sap of plants from the Euphorbia genus. They are known for their wide range of biological activities, most notably their potent pro-inflammatory and anti-cancer effects. Ingenol mebutate (also known as ingenol-3-angelate or PEP005) is the most well-characterized of these compounds and was the active ingredient in the topical drug Picato®, used for the treatment of actinic keratosis. The cytotoxic effects of ingenol mebutate are primarily attributed to its ability to activate various isoforms of Protein Kinase C (PKC), leading to a dual mechanism of action: direct induction of cell death in cancer cells and a localized inflammatory response that helps to eliminate remaining malignant cells.[1]
This compound is a structurally related ingenol derivative. The presence of the acetonide group, protecting the C5 and C20 hydroxyl groups, may influence its solubility, stability, and biological activity compared to ingenol mebutate. However, to date, there are no publicly available studies detailing its cytotoxic effects or its specific interactions with cellular targets.
Cytotoxicity of Ingenol Mebutate: A Quantitative Overview
The cytotoxic activity of ingenol mebutate has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, vary depending on the cell line and the assay conditions. The following table summarizes a selection of reported IC50 values for ingenol mebutate.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2058 | Human Melanoma | ~38 | [2] |
| HT144 | Human Melanoma | ~46 | [2] |
| HPV-Ker | Keratinocytes | 0.84 (24h), 0.96 (48h) | [3][4] |
| WEHI-231 | B-cell lymphoma | 0.00141 | |
| HOP-92 | Non-small cell lung cancer | 0.00324 | |
| Colo-205 | Colorectal adenocarcinoma | 0.0119 |
Mechanism of Action: The Role of Protein Kinase C
Ingenol mebutate's cytotoxic effects are intricately linked to its function as a potent activator of Protein Kinase C (PKC) isoforms.[1] This activation triggers a cascade of downstream signaling events that ultimately lead to cell death through both apoptosis and necrosis.
The proposed signaling pathway for ingenol mebutate-induced cytotoxicity is as follows:
Caption: Ingenol mebutate signaling pathway leading to cell death.
Experimental Protocols: Assessing Cytotoxicity
The most common method for evaluating the in vitro cytotoxicity of compounds like ingenol mebutate is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a specific cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Ingenol mebutate (or other test compound) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
Ingenol mebutate is a well-characterized cytotoxic agent with a clear mechanism of action involving the activation of PKC. The provided data and protocols offer a solid foundation for researchers interested in studying this compound or similar ingenol derivatives.
The lack of publicly available cytotoxicity data for this compound highlights a gap in the current understanding of the structure-activity relationships within the ingenol class of compounds. Future research should focus on determining the cytotoxic profile of this and other less-studied ingenol derivatives. Such studies would not only provide valuable comparative data but could also lead to the discovery of new and potentially more effective anti-cancer agents. Researchers are encouraged to perform cytotoxicity assays, such as the MTT assay detailed in this guide, to elucidate the biological activity of this compound.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Ingenol Derivatives in Protein Kinase C (PKC) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various ingenol (B1671944) derivatives in their ability to activate Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling and a significant therapeutic target. This analysis is based on available experimental data to objectively evaluate the performance of these compounds.
Introduction to Ingenol Derivatives and PKC Activation
Ingenol derivatives are a class of diterpenoids, with Ingenol Mebutate (also known as Ingenol 3-angelate or PEP005) being a well-known member approved for the treatment of actinic keratosis. These compounds are potent activators of PKC isoforms. The activation of PKC triggers a cascade of downstream signaling events that can lead to various cellular responses, including cell death, inflammation, and immune activation. Understanding the comparative efficacy and isoform selectivity of different ingenol derivatives is critical for the development of new therapeutics with improved efficacy and safety profiles.
Data Presentation: Quantitative Comparison of Ingenol Derivatives
The following tables summarize the available quantitative data on the potency and isoform selectivity of various ingenol derivatives in activating PKC.
| Ingenol Derivative | PKC Isoform | Kᵢ (nM)[1] | EC₅₀ (nM) | Reference |
| Ingenol-3-angelate (I3A) | PKCα | 0.3 ± 0.02 | - | [1] |
| PKCβ | 0.105 ± 0.019 | - | [1] | |
| PKCγ | 0.162 ± 0.004 | - | [1] | |
| PKCδ | 0.376 ± 0.041 | - | [1] | |
| PKCε | 0.171 ± 0.015 | - | [1] | |
| Ingenol-B (IngB) | - | - | 13 (in Jurkat cells) | [2] |
| GSK445A (stabilized IngB) | - | - | 1 (in Jurkat cells) | [2] |
| Compound 5 (C5-deoxy) | PKCβII | - | Sub-nanomolar | [3] |
| Compound 6 (C4-deoxy) | PKCβII | - | Sub-nanomolar | [3] |
| Compound 9 (C4,C5-dideoxy) | PKCβII | - | 6 | [3] |
| Compound 10 (C19-ester) | PKCβII | - | 828 | [3] |
PKC Isoform Selectivity
Ingenol Mebutate (PEP005) is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[5]. However, many of its pro-apoptotic effects in cancer cells are mediated specifically through the activation of PKCδ[5][6][7]. Studies have shown that PEP005 induces the translocation of PKCδ from the cytoplasm to the nucleus and other cellular membranes, a key step in its activation[7][8].
Interestingly, modifications to the ingenol core can lead to compounds with exquisite PKC isoform specificity. For instance, certain synthetic ingenol analogues show reduced or absent activity on PKCδ while retaining the ability to activate PKCβII[3]. This highlights the potential for developing highly selective PKC activators for different therapeutic applications.
Signaling Pathways and Experimental Workflows
The activation of PKC by ingenol derivatives initiates downstream signaling cascades. A prominent pathway activated by Ingenol Mebutate is the PKCδ/MEK/ERK pathway, which is linked to the induction of cell death in keratinocytes[9].
Signaling Pathway Diagram
Caption: Signaling pathway of ingenol derivatives via PKCδ activation.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing ingenol derivatives.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and is suitable for measuring the direct activation of purified PKC isoforms by ingenol derivatives[10].
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, PKCδ)
-
Ingenol derivatives (dissolved in DMSO)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, lipid activator solution, and PKC substrate peptide.
-
Add the desired concentration of the ingenol derivative or vehicle control (DMSO) to the reaction mixture.
-
Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity as picomoles of phosphate (B84403) incorporated per minute per microgram of enzyme.
PKC Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the translocation of PKC isoforms from the cytoplasm to cellular membranes upon treatment with ingenol derivatives.
Materials:
-
Cells cultured on glass coverslips (e.g., HaCaT keratinocytes or a cell line overexpressing a specific PKC isoform)
-
Ingenol derivatives
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of ingenol derivative or vehicle control for various time points (e.g., 15, 30, 60 minutes).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu) Binding Assay
This competitive binding assay is used to determine the affinity (Kᵢ) of ingenol derivatives for the phorbol (B1677699) ester binding site on PKC.
Materials:
-
Purified recombinant human PKC isoforms
-
[³H]PDBu (radioligand)
-
Ingenol derivatives (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)
-
Lipid activator solution
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the binding buffer, lipid activator solution, and the purified PKC enzyme.
-
In a series of tubes, add increasing concentrations of the unlabeled ingenol derivative.
-
Add a fixed concentration of [³H]PDBu to each tube.
-
Add the PKC-containing reaction mixture to each tube to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific [³H]PDBu binding against the concentration of the ingenol derivative to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
The comparative analysis of ingenol derivatives reveals a class of potent PKC activators with varying degrees of isoform selectivity. Ingenol Mebutate demonstrates broad-spectrum PKC activation with a functional emphasis on PKCδ, leading to downstream signaling through the MEK/ERK pathway and subsequent pro-apoptotic effects in certain cell types. The ability to synthesize ingenol analogues with altered PKC isoform selectivity, such as preferential activation of PKCβII over PKCδ, opens up new avenues for designing targeted therapies with potentially improved therapeutic windows. The provided experimental protocols offer a framework for the continued investigation and comparison of novel ingenol derivatives in the context of PKC activation.
References
- 1. researchgate.net [researchgate.net]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
Comparative Anti-Tumor Activity of Ingenol Derivatives: A Focus on Ingenol-3-angelate
A Note to Researchers: This guide addresses the anti-tumor activity of ingenol (B1671944) derivatives. While the initial topic of interest was "Ingenol-5,20-acetonide-3-O-angelate," a comprehensive review of published scientific literature reveals a significant lack of specific experimental data on the anti-tumor properties of this particular acetonide derivative.
Therefore, this guide will focus on its well-researched and structurally similar precursor, Ingenol-3-angelate (I3A) , also known by the investigational drug name PEP005 and as the active component in Picato® (ingenol mebutate). I3A is a potent diterpenoid ester isolated from the sap of Euphorbia peplus and serves as a key representative for the anti-tumor potential of the ingenol class of compounds. The data and protocols presented herein for Ingenol-3-angelate provide a strong foundational understanding of the mechanisms and efficacy of this family of molecules.
Comparative Analysis of Anti-Tumor Performance
The anti-tumor activity of Ingenol-3-angelate is compared here with Doxorubicin, a widely used chemotherapeutic agent. I3A's efficacy is cell-line dependent and its mechanism of action is multifaceted, involving direct cytotoxicity and immune modulation.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Ingenol-3-angelate and Doxorubicin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Ingenol-3-angelate (I3A/PEP005) | A2058 | Human Melanoma | ~38 µM | [1] |
| HT144 | Human Melanoma | ~46 µM | [1] | |
| Colo205 | Human Colon Cancer | 0.01 µM | [2][3][4] | |
| HCC2998 | Human Colon Cancer | 30.0 µM | [3][4] | |
| HCT116 | Human Colon Cancer | 120.0 µM | [3][4] | |
| HT29 | Human Colon Cancer | 140.0 µM | [3][4] | |
| HH | Cutaneous T-Cell Lymphoma | ~50 nM (for apoptosis) | [5] | |
| HuT-78 | Cutaneous T-Cell Lymphoma | ~50 nM (for apoptosis) | [5] | |
| Doxorubicin | HCT-15 (P-gp overexpressing) | Human Colon Cancer | >10 µM (Resistant) | [6] |
| HCT-15 (with 5 µM I3A) | Human Colon Cancer | ~1 µM | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
In Vivo Tumor Growth Inhibition
The following table presents data on the in vivo efficacy of topically applied Ingenol-3-angelate in murine tumor models.
| Compound | Tumor Model | Mouse Strain | Treatment Regimen | Tumor Inhibition | Citation |
| Ingenol-3-angelate (I3A/PEP005) | PAM212 (mouse SCC) xenograft | Nude mice | Topical application | Significant tumor growth inhibition | [6][7] |
| B16 (mouse melanoma) xenograft | Nude mice | Topical application | Tumor elimination in 5 of 8 sites | [6] | |
| LK2 (human SCC) xenograft | Nude mice | Topical gel, 42 nmol daily for 3 days | Complete tumor regression | [8] |
Signaling Pathways and Mechanism of Action
Ingenol-3-angelate's primary mechanism of action involves the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ. This activation triggers downstream signaling cascades that lead to both direct tumor cell death and an inflammatory response that contributes to tumor clearance.
Caption: Signaling pathway of Ingenol-3-angelate (I3A/PEP005) in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-tumor activity of compounds like Ingenol-3-angelate.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, which provides an indication of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of an anti-tumor compound.
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or PBS at a concentration of 5x10^6 to 10x10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth and Measurement: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomly assign the mice to different treatment groups (e.g., vehicle control, Ingenol-3-angelate). For topical administration, apply a specified amount of the gel formulation to the skin overlying the tumor daily for a set number of days.
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the mice, and carefully excise the tumors. Measure the final tumor weight and process the tumors for further analyses such as histology, immunohistochemistry, or western blotting.
This guide provides a comparative overview and detailed methodologies relevant to the anti-tumor activity of Ingenol-3-angelate. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Ingenol-5,20-acetonide-3-O-angelate and Phorbol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanisms of action of Ingenol-5,20-acetonide-3-O-angelate (also known as Ingenol (B1671944) 3-angelate, I3A, or PEP005) and the well-characterized phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA). Both classes of compounds are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. However, their distinct downstream effects—ranging from pro-apoptotic and anti-tumor activities for ingenol mebutate to the tumor-promoting properties of phorbol esters—underscore subtle but critical differences in their molecular mechanisms.
Core Mechanism of Action: Protein Kinase C Activation
Both ingenol 3-angelate and phorbol esters are structural analogs of the endogenous second messenger diacylglycerol (DAG).[1] They bind with high affinity to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, recruiting them to cellular membranes and promoting their activation.[2][3] This activation is a key event that initiates a cascade of downstream signaling events.
Quantitative Comparison of PKC Isoform Binding Affinity
The binding affinities of Ingenol 3-angelate and the phorbol ester phorbol 12,13-dibutyrate (PDBu) for various PKC isoforms have been determined through competitive binding assays using [³H]PDBu. The inhibition constant (Ki) values from these studies are summarized below. Lower Ki values indicate higher binding affinity.
| PKC Isoform | Ingenol 3-angelate (I3A) Ki (nM)[4] | Phorbol 12,13-dibutyrate (PDBu) Kd (nM)[5] |
| PKC-α | 0.30 ± 0.02 | 1.6 |
| PKC-β | 0.11 ± 0.02 | 1.6 (β1), 2.1 (β2) |
| PKC-γ | 0.16 ± 0.004 | 18 |
| PKC-δ | 0.38 ± 0.04 | 2.0 |
| PKC-ε | 0.17 ± 0.02 | 11 |
Note: Data for I3A and PDBu are from different studies and experimental conditions may vary. PDBu is a commonly used phorbol ester with a similar mechanism of action to PMA.
Differential Downstream Signaling and Cellular Outcomes
Despite their shared primary target, the downstream consequences of PKC activation by ingenol 3-angelate and phorbol esters diverge significantly.
This compound: A Pro-Apoptotic Activator
Ingenol 3-angelate is recognized for its pro-apoptotic effects in various cancer cell lines.[6] A key mediator of this action is the preferential activation and distinct translocation of PKCδ.[7][8] Upon activation by I3A, PKCδ translocates to the nucleus and other cellular membranes, initiating a signaling cascade that leads to apoptosis.[7][9] This involves the activation of caspase-9 and caspase-3, leading to DNA fragmentation.[10] Furthermore, I3A has been shown to downregulate the expression of anti-apoptotic proteins like XIAP and c-FLIP.[11] The activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT signaling pathway also contribute to its apoptotic effects.[9]
Phorbol Esters: Potent Tumor Promoters
Phorbol esters, particularly PMA, are well-established tumor promoters.[12] Their sustained activation of a broad range of PKC isoforms leads to chronic inflammation and cellular proliferation, which contribute to tumorigenesis.[13] Phorbol esters activate the ERK/MAPK pathway, a key regulator of cell proliferation and differentiation.[1] They can also inactivate the tuberous sclerosis tumor suppressor complex via p90 ribosomal S6 kinase (RSK), leading to enhanced mTOR signaling and cell growth. Furthermore, phorbol esters have been shown to induce angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8]
Experimental Protocols
PKC Binding Assay ([³H]Phorbol 12,13-dibutyrate)
This assay measures the binding of compounds to PKC by competing with the radiolabeled phorbol ester, [³H]PDBu.
Materials:
-
Purified PKC isoforms
-
[³H]PDBu
-
Phosphatidylserine (PS)
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled PDBu (for non-specific binding)
-
Test compounds (Ingenol 3-angelate, Phorbol Esters)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a mixture of purified PKC isoform, phosphatidylserine, and BSA in the assay buffer.
-
Add varying concentrations of the test compound (Ingenol 3-angelate or phorbol ester).
-
Add a fixed concentration of [³H]PDBu to all samples.
-
For determining non-specific binding, add a high concentration of unlabeled PDBu to a set of control tubes.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
In Vitro PKC Kinase Activity Assay (ELISA-based)
This non-radioactive assay measures the phosphorylation of a specific PKC substrate peptide.
Materials:
-
Microtiter plate pre-coated with a PKC substrate peptide
-
Purified active PKC (as a positive control)
-
Kinase assay dilution buffer
-
ATP solution
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Protocol:
-
Prepare cell lysates or use purified PKC enzyme.
-
Add the samples and controls to the wells of the substrate-coated microtiter plate.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the wells to remove ATP and non-phosphorylated components.
-
Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Monitor color development.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the PKC activity in the sample.
Western Blot Analysis of PKC Activation and Downstream Signaling
This technique is used to detect the phosphorylation and translocation of PKC isoforms and the activation of downstream signaling proteins.
Materials:
-
Cell culture reagents
-
Test compounds (Ingenol 3-angelate, Phorbol Esters)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cultured cells with the test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer. For translocation studies, perform subcellular fractionation to separate cytosolic and membrane fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor-promoting phorbol esters induce angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol esters as signal transducers and tumor promoters [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
"in vivo efficacy of Ingenol-5,20-acetonide-3-O-angelate derivatives"
A comprehensive guide for researchers and drug development professionals on the anti-tumor performance of ingenol-based compounds, with a focus on Ingenol (B1671944) Mebutate and its analogues.
I. Overview of Ingenol Derivatives and Mechanism of Action
Ingenol derivatives are diterpene esters isolated from the sap of the Euphorbia peplus plant.[1] The most studied derivative, Ingenol Mebutate, is the active ingredient in Picato®, a topical treatment approved for actinic keratosis.[1] The anti-tumor effect of ingenol derivatives is primarily attributed to a dual mechanism of action: direct induction of cell death and promotion of an inflammatory response that targets remaining cancer cells.[2][3]
At a molecular level, ingenol compounds are known to activate Protein Kinase C (PKC) isoforms, particularly PKCδ, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[4][5] This activation can lead to mitochondrial swelling, loss of mitochondrial membrane potential, and ultimately, cell death through primary necrosis.[3][6] Furthermore, the inflammatory response is characterized by the infiltration of neutrophils and other immune cells, contributing to the clearance of tumor cells.[1][3]
Some derivatives, like 3-O-angeloyl-20-O-acetyl ingenol (AAI), have been shown to modulate other signaling pathways, including the JAK/STAT3 and AKT pathways, and have demonstrated higher cytotoxicity than the parent compound in certain cancer cell lines.[7]
II. Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from key in vivo studies on ingenol derivatives.
Table 1: Efficacy of Ingenol Mebutate in a Murine Melanoma Model
| Treatment Group | Tumor Relapse Rate | Survival Outcome | Mouse Strain | Tumor Model | Reference |
| Ingenol Mebutate + PBS | Lower relapse rate compared to Anakinra group | Higher survival rate | C57BL/6 | Subcutaneous B16 melanoma | [8] |
| Ingenol Mebutate + Anakinra | Significantly increased relapse rates | Decreased survival | C57BL/6 | Subcutaneous B16 melanoma | [8] |
| Placebo | High relapse rate | Low survival | C57BL/6 | Subcutaneous B16 melanoma | [8] |
Table 2: Efficacy of Topical Ingenol Mebutate in a UV-Induced Skin Cancer Model
| Treatment Group | Reduction in Subsequent Lesion Emergence | Reduction in Mutant p53 Patches | Mouse Strain | Tumor Model | Reference |
| 0.05% Ingenol Mebutate Gel | ~70% | ~70% | SKH1/hr (hairless) | UVB-damaged skin | [9] |
| Placebo | Baseline | Baseline | SKH1/hr (hairless) | UVB-damaged skin | [9] |
Table 3: Efficacy of 3-Ingenyl Angelate (PEP005) in Various Murine Tumor Models
| Tumor Model | Treatment | Outcome | Mouse Strain | Reference |
| B16 Melanoma (subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | C57BL/6 | [6] |
| LK2 UV-induced Squamous Cell Carcinoma (subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | C57BL/6 | [6] |
| Lewis Lung Carcinoma (subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | C57BL/6 | [6] |
| DO4 Melanoma (human, subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | Foxn1nu (nude) | [6] |
| HeLa Cervical Carcinoma (human, subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | Foxn1nu (nude) | [6] |
| PC3 Prostate Carcinoma (human, subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | Foxn1nu (nude) | [6] |
| DU145 Prostate Carcinoma (human, subcutaneous) | 42 nmol PEP005, 3 daily topical applications | Tumor Cured | Foxn1nu (nude) | [6] |
III. Experimental Protocols
Below are the methodologies for the key experiments cited in this guide.
1. Murine Melanoma Model with Immune Modulator
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of B16 melanoma cells.
-
Treatment Groups:
-
Topical ingenol mebutate or placebo.
-
Daily injections of PBS (control) or Anakinra (IL-1 receptor antagonist).
-
-
Efficacy Endpoints:
-
Tumor Relapse: Monitored for the reappearance of a visible tumor (≥1–2 mm in diameter). Relapse rates were compared between groups using the log-rank (Mantel-Cox) test.
-
Survival: Mice were euthanized when tumors reached a predetermined size (e.g., 100 mm²). Survival curves were analyzed using the log-rank (Mantel-Cox) test.
-
-
Reference: [8]
2. UV-Induced Skin Damage Model
-
Animal Model: SKH1/hr hairless mice.
-
Carcinogenesis Induction: Chronic exposure to UVB radiation to induce photodamaged skin.
-
Treatment: Topical field-directed application of 0.05% ingenol mebutate gel or a placebo gel.
-
Efficacy Endpoints:
-
Lesion Formation: The number of skin lesions that subsequently emerged in the treated area was counted and compared between the ingenol mebutate and placebo groups.
-
Mutant p53 Patches: Immunohistochemical staining for mutant p53 in skin biopsies was performed to quantify the number of keratinocyte patches with p53 mutations.
-
-
Reference: [9]
3. General Subcutaneous Tumor Models
-
Animal Models: C57BL/6 mice for syngeneic tumors and Foxn1nu (nude) mice for human tumor xenografts.
-
Tumor Induction: Subcutaneous injection of murine (B16 melanoma, LK2 SCC, Lewis lung carcinoma) or human (DO4 melanoma, HeLa, PC3, DU145) cancer cells. Tumors were allowed to establish to a palpable size (e.g., 5–10 mm³).
-
Treatment: Three consecutive daily topical applications of 42 nmol of 3-ingenyl angelate (PEP005).
-
Efficacy Endpoint: "Cure" was defined as the complete regression of the established tumor.
-
Reference: [6]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ingenol derivatives and a general workflow for in vivo efficacy studies.
Caption: Dual mechanism of action of ingenol derivatives.
Caption: Generalized workflow for in vivo efficacy studies.
References
- 1. Ingenol Mebutate: Potential for Further Development of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ingenol mebutate field-directed treatment of UVB-damaged skin reduces lesion formation and removes mutant p53 patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ingenol 3-Angelate Cross-Reactivity with Protein Kinase C Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Ingenol (B1671944) 3-angelate (I3A), a potent activator of Protein Kinase C (PKC), with its various isoforms. The data presented herein is compiled from published experimental findings and is intended to serve as a valuable resource for researchers in the fields of cell signaling, oncology, and drug discovery. For comparative purposes, data for the well-characterized PKC activator, Phorbol (B1677699) 12-myristate 13-acetate (PMA), is also included where available.
Introduction to Ingenol 3-Angelate and PKC
Ingenol 3-angelate (also known as PEP005) is a diterpene ester isolated from the sap of Euphorbia peplus. It is a potent modulator of PKC isoforms and has demonstrated significant anti-cancer properties, leading to its development as a topical treatment for actinic keratosis.[1][2][3] The PKC family comprises a group of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][4] PKC isoforms are broadly categorized into three subfamilies: classical (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Ingenol 3-angelate, similar to phorbol esters, primarily activates classical and novel PKC isoforms by binding to their C1 domain.[4] Understanding the isoform-specific interactions of I3A is critical for elucidating its mechanism of action and for the development of more selective PKC modulators.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of Ingenol 3-angelate for various PKC isoforms as determined by in vitro competitive binding assays.
| PKC Isoform | Ingenol 3-angelate (I3A) Ki (nM)[5] | Phorbol 12-myristate 13-acetate (PMA) Ki (nM) |
| PKC-α | 0.30 ± 0.02 | Data not available in provided search results |
| PKC-β | 0.105 ± 0.019 | Data not available in provided search results |
| PKC-γ | 0.162 ± 0.004 | Data not available in provided search results |
| PKC-δ | 0.376 ± 0.041 | Data not available in provided search results |
| PKC-ε | 0.171 ± 0.015 | Data not available in provided search results |
Note: The provided search results did not contain specific Ki values for PMA for direct comparison in this format. However, the literature consistently uses PMA as a potent, high-affinity PKC activator.
While in vitro binding assays show little isoform selectivity for Ingenol 3-angelate under the tested conditions, functional assays in cellular contexts reveal a more nuanced and differential activity profile.
Differential PKC Isoform Activation and Downregulation
Studies have shown that Ingenol 3-angelate and PMA can induce different patterns of PKC isoform translocation and downregulation in various cell lines. For instance, in CHO-K1 cells, I3A was observed to be as potent or even more potent than PMA in translocating GFP-tagged PKC isoforms. Notably, PKC-δ exhibited a distinct translocation pattern in response to I3A compared to PMA.
Furthermore, long-term treatment (24 hours) with I3A or PMA leads to the downregulation of different PKC isoforms, with the specific pattern being cell-type dependent. This differential sensitivity and selectivity in a cellular environment suggest that factors beyond simple binding affinity, such as interactions with cellular membranes and other signaling proteins, contribute to the overall biological effect of these compounds.
The activation of specific PKC isoforms by I3A is linked to distinct cellular outcomes. For example, the pro-apoptotic effects of I3A in acute myeloid leukemia cells are dependent on the activation of PKC-δ.[3][4] In contrast, in T-cells, which express high levels of PKC-θ, I3A promotes cell survival through the activation of this particular isoform.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of PKC activation by Ingenol 3-Angelate.
Caption: Experimental workflow for assessing PKC isoform cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the interaction of Ingenol 3-angelate with PKC isoforms.
Competitive Binding Assay (Determination of Ki)
This assay measures the affinity of a test compound (Ingenol 3-angelate) for a PKC isoform by assessing its ability to compete with a known radiolabeled ligand, [3H]phorbol 12,13-dibutyrate ([3H]PDBu).
-
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKC-α, -β, -γ, -δ, -ε).
-
[3H]PDBu (radioligand).
-
Ingenol 3-angelate (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Bovine serum albumin (BSA).
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a specific concentration of the purified PKC isoform, phosphatidylserine, BSA, and [3H]PDBu.
-
Varying concentrations of Ingenol 3-angelate are added to the reaction mixtures.
-
The mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated, and bound [3H]PDBu is separated from unbound [3H]PDBu, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters, corresponding to the bound [3H]PDBu, is quantified using a scintillation counter.
-
The data is analyzed to determine the IC50 value (the concentration of I3A that inhibits 50% of [3H]PDBu binding).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[5]
-
In Vitro Kinase Activity Assay
This assay directly measures the ability of Ingenol 3-angelate to activate the phosphotransferase activity of a PKC isoform.
-
Materials:
-
Purified PKC isoform.
-
Specific peptide substrate for the PKC isoform.
-
[γ-32P]ATP or [γ-33P]ATP (radioactive phosphate (B84403) donor).
-
Ingenol 3-angelate (activator).
-
Lipid cofactors (e.g., phosphatidylserine and diacylglycerol).
-
Assay buffer containing MgCl2 and other necessary components.[6]
-
Kinase quench buffer (e.g., containing EDTA).
-
-
Procedure:
-
The purified PKC isoform is incubated in the assay buffer with the peptide substrate, lipid cofactors, and varying concentrations of Ingenol 3-angelate.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP or [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C).
-
The reaction is stopped by adding a quench buffer, which typically chelates the Mg2+ ions required for kinase activity.
-
An aliquot of the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81 paper).
-
The paper is washed extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate, which is bound to the paper, is quantified using a scintillation counter.
-
The results are used to determine the concentration of Ingenol 3-angelate required for half-maximal activation (EC50).
-
Conclusion
Ingenol 3-angelate is a high-affinity ligand for classical and novel PKC isoforms, with in vitro binding studies indicating a lack of significant isoform selectivity. However, its functional effects in cellular contexts are highly nuanced, leading to differential translocation, downregulation, and downstream signaling depending on the specific PKC isoforms present in a given cell type. The pro-apoptotic effects in cancer cells, particularly through the activation of PKC-δ, highlight its therapeutic potential. Further research into the structural basis of its interactions with different PKC isoforms could pave the way for the design of next-generation, isoform-selective PKC modulators with improved therapeutic indices.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
Structure-Activity Relationship of Ingenol Acetonides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ingenol (B1671944) acetonides and related derivatives. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this area of study.
Comparative Analysis of Biological Activity
The biological activity of ingenol derivatives is intrinsically linked to their structural features, particularly their ability to activate Protein Kinase C (PKC) isoforms. Acetonide protection of hydroxyl groups on the ingenol core, as well as modifications to the ester side chains, significantly influences their potency and selectivity.
Protein Kinase C (PKC) Activation and Binding Affinity
The primary mechanism of action for many ingenol derivatives is the activation of PKC. The following tables summarize the binding affinities (Ki) and activation potencies (EC50) of various ingenol compounds for different PKC isoforms.
Table 1: Binding Affinity (Ki) of Ingenol 3-Angelate for PKC Isoforms
| Compound | PKCα (nM) | PKCβ (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) |
| Ingenol 3-Angelate | 0.3 ± 0.02 | 0.105 ± 0.019 | 0.162 ± 0.004 | 0.376 ± 0.041 | 0.171 ± 0.015 |
Data from Kedei et al. (2004). The binding affinity was determined by competition with [3H]phorbol 12,13-dibutyrate ([3H]PDBu).
Table 2: PKC Isoform Activation (EC50) by Ingenol Analogs
| Compound | PKCδ Activation EC50 (nM) | PKCβII Activation EC50 (nM) |
| Ingenol Analog 3 | ~1 | ~1 |
| Ingenol Analog 5 | ~3 | <1 |
| Ingenol Analog 6 | ~10 | <1 |
| Ingenol Analog 9 | >100 | 6 |
| Ingenol Analog 10 | Inactive | 828 |
Data from a study on C-H oxidation of ingenanes, which found that activation of PKCβII is critical for neutrophil oxidative burst.[1]
Cytotoxicity
The cytotoxic effects of ingenol derivatives are a key aspect of their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC50) values of selected ingenane (B1209409) derivatives against human keratinocytes.
Table 3: Cytotoxicity (IC50) of Ingenane Derivatives against Keratinocytes
| Compound | IC50 (µM) |
| Ingenol Mebutate | 0.84 |
| Ingenane Derivative 6 | 0.39 |
| Ingenane Derivative 7 | 0.32 |
Data from a study investigating ingenol-type diterpenes from Euphorbia trigona.[2]
Key Signaling Pathways
Ingenol acetonides and related compounds exert their biological effects through the modulation of specific signaling pathways. The activation of the PKC/MEK/ERK pathway is a central mechanism.[3]
References
"comparing the stability of Ingenol-5,20-acetonide-3-O-angelate and ingenol 3-angelate"
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of protein kinase C (PKC) modulators, ingenol (B1671944) esters have garnered significant attention for their potent biological activities. Among these, ingenol 3-angelate (also known as ingenol mebutate) is a well-known agent. However, its inherent instability presents challenges for research and development. This guide provides a comparative analysis of the stability of ingenol 3-angelate and its protected counterpart, Ingenol-5,20-acetonide-3-O-angelate, offering insights for researchers working with these compounds.
Executive Summary
Comparative Stability Analysis
The primary mode of degradation for ingenol 3-angelate is through acyl migration, a process where the angelate group moves to other hydroxyl positions on the ingenol backbone. This isomerization can significantly impact the biological activity and shelf-life of the compound.
This compound: The acetonide group protects the C5 and C20 hydroxyl groups, sterically hindering the acyl migration of the angelate ester at the C3 position. This protection is critical during synthesis to prevent the formation of unwanted isomers. This inherent stability during synthesis strongly implies a longer shelf-life and greater reliability in experimental setting where prolonged exposure to various conditions is required.
Ingenol 3-angelate: Lacking the acetonide protection, the free hydroxyl groups at the C5 and C20 positions make the angelate ester at C3 susceptible to intramolecular rearrangement. This inherent instability necessitates careful handling and storage to maintain its purity and biological potency.
Quantitative Data Summary
While direct head-to-head quantitative stability data is limited, the following table summarizes the available storage and stability information for each compound.
| Parameter | This compound | Ingenol 3-angelate (Ingenol Mebutate) |
| Recommended Long-Term Storage | -80°C (stable for at least 6 months); -20°C (stable for at least 1 month) | -20°C (stable for ≥ 4 years as a crystalline solid)[1] |
| Short-Term Storage | Room temperature in continental US; may vary elsewhere. | May be stored at room temperature for short-term only.[2] |
| Solution Stability | Data not available. | Aqueous solutions are not recommended for storage for more than one day.[1] |
| Known Degradation Pathways | Acetonide group provides protection against acyl migration. | Susceptible to rapid ester migration and hydrolysis.[3] |
| Formulation pH for Stability | Data not available. | A gel formulation has a low pH (around 3.2) to maximize chemical stability.[4] |
Experimental Protocols
To quantitatively assess and compare the stability of this compound and ingenol 3-angelate, a forced degradation study can be performed. The following is a general protocol outline based on established methodologies for stability-indicating assays.
Objective: To determine the degradation kinetics and identify degradation products of this compound and ingenol 3-angelate under various stress conditions.
Methodology: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method.
Materials and Reagents:
-
This compound
-
Ingenol 3-angelate
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
Experimental Workflow:
References
Unraveling the Dichotomy: A Comparative Guide to the Differential Effects of Ingenol Esters on Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of anti-cancer compounds is paramount. Ingenol (B1671944) esters, a class of diterpenoids derived from the Euphorbia plant species, have emerged as potent modulators of cell death and proliferation in various cancer models. This guide provides a comprehensive comparison of the differential effects of key ingenol esters on a range of cancer cell lines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Ingenol mebutate (IM), also known as ingenol-3-angelate or PEP005, is the most extensively studied compound in this family and has seen clinical application in the treatment of actinic keratosis.[1][2] However, its therapeutic potential, along with that of other ingenol derivatives such as ingenol-3,20-dibenzoate (IDB) and novel semi-synthetic variants, extends to a broader spectrum of malignancies, including pancreatic, colorectal, epithelial, melanoma, leukemia, and breast cancers.[1] The anti-cancer activity of these esters is primarily attributed to their ability to activate Protein Kinase C (PKC) isoforms, initiating a cascade of downstream signaling events that can culminate in either programmed cell death (apoptosis) or necrosis, depending on the specific ingenol ester, its concentration, and the genetic landscape of the cancer cell.[3][4]
Comparative Efficacy of Ingenol Esters Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of various ingenol esters have been quantified across numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis, providing a clear comparison of their potency.
| Ingenol Ester | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Ingenol Mebutate (IM) | Panc-1 | Pancreatic | 43.1 ± 16.8 nM | [5] |
| Ingenol-3-Angelate (I3A) | A2058 | Melanoma | ~38 µM | [6] |
| Ingenol-3-Angelate (I3A) | HT144 | Melanoma | ~46 µM | [6] |
| Ingenol C (IngC) | Esophageal Cancer Cell Lines | Esophageal | 6.6-fold higher efficacy than I3A |
Table 1: Comparative IC50 Values of Ingenol Esters in Various Cancer Cell Lines. This table highlights the potent, nanomolar efficacy of Ingenol Mebutate in pancreatic cancer, while Ingenol-3-Angelate exhibits micromolar activity in melanoma. Notably, the semi-synthetic derivative IngC demonstrates significantly higher efficacy than I3A in esophageal cancer models.
| Ingenol Ester | Cancer Cell Line | Cancer Type | Treatment Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
| Ingenol-3-Angelate (I3A) | A2058 | Melanoma | 1 µM | 14.6 | 11.2 | [6] |
| Ingenol-3-Angelate (I3A) | A2058 | Melanoma | 5 µM | 38.4 | 22.8 | [6] |
| Ingenol-3-Angelate (I3A) | HT144 | Melanoma | 1 µM | 24.6 | 6.8 | [6] |
| Ingenol-3-Angelate (I3A) | HT144 | Melanoma | 5 µM | 27.5 | 22.4 | [6] |
Table 2: Apoptosis Induction by Ingenol-3-Angelate in Melanoma Cell Lines. This table demonstrates the dose-dependent induction of both early and late apoptosis by I3A in two different human melanoma cell lines, as measured by Annexin V and Propidium (B1200493) Iodide staining followed by flow cytometry.
Key Signaling Pathways and Mechanisms of Action
The primary molecular target of ingenol esters is the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4] Activation of specific PKC isoforms, particularly PKCδ, is a critical event in mediating the pro-apoptotic effects of these compounds.[7][8] This activation triggers downstream signaling cascades, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway and the modulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT survival pathway.[7]
At high concentrations, ingenol esters can induce cell death through necrosis, a process often initiated by mitochondrial dysfunction and disruption of the plasma membrane.[1][9] This dual mechanism of action—apoptosis at lower concentrations and necrosis at higher concentrations—contributes to their potent anti-tumor activity.[3][8] Furthermore, some ingenol esters, like ingenol mebutate, are known to induce an inflammatory response characterized by the release of cytokines and chemokines, which can contribute to tumor destruction.[10]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the effects of ingenol esters on cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ingenol ester for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the ingenol ester for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the ingenol ester as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6][11]
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., PKCδ, p-ERK, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Conclusion
Ingenol esters represent a promising class of anti-cancer agents with diverse mechanisms of action and differential effects across various cancer cell lines. This guide provides a comparative overview of their efficacy, highlighting the importance of considering the specific ingenol derivative and the cancer type in pre-clinical and clinical development. The detailed experimental protocols and visual representations of signaling pathways and workflows serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of these potent natural compounds. Continued investigation into the structure-activity relationships and the intricate signaling networks modulated by ingenol esters will undoubtedly pave the way for the development of novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. login.medscape.com [login.medscape.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 12. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ingenol-5,20-acetonide-3-O-angelate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ingenol-5,20-acetonide-3-O-angelate. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Given the pharmacological activity of ingenol (B1671944) esters and the potential hazards of related compounds, a cautious approach to disposal is mandatory.
Key Safety and Handling Information
A comprehensive summary of the known data for this compound and the closely related, more hazardous Ingenol-3-angelate is presented below. Due to the limited specific safety data for the acetonide derivative, it is prudent to handle it with the same precautions as the more toxic parent compound.
| Property | This compound | Ingenol-3-angelate (for comparison) |
| CAS Number | 87980-68-5 | 75567-37-2 |
| Hazard Classification | Not considered hazardous by 2012 OSHA standard[1] | Fatal if swallowed or inhaled, causes severe skin burns and eye damage[2] |
| Physical State | Solid | Solid |
| Solubility | Insoluble in water[1] | Not specified |
| Disposal Guideline | Should not be released into the environment.[1] | Dispose of as hazardous waste. |
| Primary Route of Entry | Inhalation, Ingestion, Skin/eye contact | Inhalation, Ingestion, Skin/eye contact |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Use in a ventilated area.[1] | Chemical-resistant gloves, safety goggles, lab coat, respirator. |
Disposal Workflow
The following diagram outlines the decision-making process and subsequent steps for the safe disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
- Conduct all handling and packaging of the waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation:
- Do not mix this compound waste with other waste streams unless they are chemically compatible.
- Keep solid waste separate from liquid waste.
- Aqueous waste should be collected separately from organic solvent waste.
3. Packaging of Solid Waste:
- Carefully sweep or scoop the solid this compound waste into a designated, chemically compatible container with a secure, sealable lid.
- For trace amounts of material on items like weighing paper or gloves, double-bag these in clear plastic bags, seal them, and then place them in the designated solid waste container.
- Avoid generating dust during transfer.[1]
4. Packaging of Liquid Waste (Solutions):
- If this compound is in a solvent, collect it in a designated, leak-proof, and chemically compatible waste container.
- Ensure the container is appropriate for the solvent used (e.g., do not store organic solvents in plastic containers that they may degrade).
- Leave at least 10% headspace in the container to allow for vapor expansion.
5. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- If in a solution, list all components and their approximate concentrations.
- Include the date of waste generation and the name of the generating researcher or lab.
6. Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
- The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
- Ensure incompatible wastes are not stored together in the same secondary containment.
7. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Do not pour this compound or its solutions down the drain or dispose of it in the regular trash.[1]
Logical Relationship of Disposal Steps
The following diagram illustrates the sequential and logical flow of the disposal process, emphasizing the importance of each stage.
Caption: Sequential steps for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
Personal protective equipment for handling Ingenol-5,20-acetonide-3-O-angelate
Essential Safety and Handling Guide for Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. All personnel must treat this compound as potentially hazardous.
Risk Assessment and Hazard Evaluation
Before handling this compound, a thorough risk assessment is essential.[1][2] Since the specific toxicological properties of this compound are not well-documented, it is prudent to assume it may be toxic and/or irritating upon contact or inhalation. A related compound, Ingenol-3-angelate, is advised to be considered hazardous until more information is available, warranting precautions against ingestion, inhalation, and skin/eye contact.
Key Considerations for Risk Assessment:
-
Toxicity: Assume the compound is toxic.
-
Routes of Exposure: Potential for inhalation of aerosols, skin and eye contact, and ingestion.
-
Experimental Scale: The quantity of the compound being used.
-
Procedures: Specific manipulations that could generate dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[3][4][5][6][7]
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves are the minimum requirement.[4] Consider double-gloving for added protection. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted inside a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: Handling and Experimental Protocols
Adherence to strict operational protocols is critical to ensure safety during the handling and use of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within the fume hood.
-
Use a dedicated spatula and weighing paper.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
-
After handling, thoroughly wash hands with soap and water, even after wearing gloves.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[8][9][10][11][12]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed waste solvent container. Do not mix with incompatible waste streams. |
| Empty Stock Vials | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the vial according to institutional guidelines. |
All chemical waste must be managed and disposed of in accordance with local, state, and federal regulations.[8][10]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. kamatlab.com [kamatlab.com]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
